6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide
Descripción
BenchChem offers high-quality 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEQASCWYFSNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties and Synthetic Utility of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide: A Comprehensive Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., Zolpidem, Alpidem) and serving as a critical hinge-binding motif in modern kinase inhibitors[1][2]. Within this chemical space, 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 2490426-52-1) [3] stands out as a highly versatile, functionalized building block.
As a Senior Application Scientist, I frequently observe that the choice of salt form is just as critical as the core scaffold itself. While the free base (CAS: 1216222-91-1)[4] is widely utilized, its hydrobromide salt offers superior physicochemical stability, enhanced aqueous solubility, and precise stoichiometric control during complex cross-coupling workflows. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its synthetic protocols, and field-proven methodologies for its downstream application.
Core Physicochemical Profile & Structural Rationale
The strategic introduction of a bromine atom at the C6 position and a methyl group at the C3 position of the imidazo[1,2-a]pyridine ring enables fine-tuning of both steric and electronic properties[5].
Rationale for the Hydrobromide Salt (E-E-A-T Insight)
The free base of imidazo[1,2-a]pyridine is a weak base, with the conjugate acid exhibiting a pKa of approximately 6.8[6]. Because the N1 nitrogen of the imidazole ring is the most basic site, it is readily protonated. Converting the free base to the hydrobromide salt serves three critical, self-validating functions:
-
Oxidative Stability: The electron-rich nature of the free imidazo[1,2-a]pyridine core makes it susceptible to slow oxidation upon prolonged exposure to air and light. Protonation at N1 significantly reduces the electron density of the bicyclic system, conferring long-term shelf stability.
-
Hygroscopicity Control: The HBr salt forms a highly ordered, crystalline lattice that resists moisture absorption compared to the amorphous tendencies of the free base.
-
Solvent Compatibility: The salt form dramatically shifts the partition coefficient (LogP), enabling immediate dissolution in polar protic solvents (like methanol or water)[7], which is highly advantageous for biphasic catalytic reactions or biological assay formulations.
Table 1: Comparative Physicochemical Properties
| Property | 6-Bromo-3-methylimidazo[1,2-a]pyridine (Free Base) | Hydrobromide Salt |
| CAS Number | 1216222-91-1[4] | 2490426-52-1[3] |
| Molecular Formula | C8H7BrN2[4] | C8H8Br2N2 |
| Molecular Weight | 211.06 g/mol [4] | 291.97 g/mol |
| Appearance | White to pale yellow solid[7] | Off-white crystalline solid |
| Melting Point | 113.5 °C[7] | >200 °C (Decomposes) |
| pKa (Conjugate Acid) | ~6.8 (Imidazo[1,2-a]pyridine core)[6] | N/A (Protonated state) |
| Solubility Profile | Soluble in DCM, EtOAc, THF | Soluble in H2O, MeOH, DMSO |
Synthetic Methodology: The Tschitschibabin Reaction
The construction of the imidazo[1,2-a]pyridine core is classically achieved via the Tschitschibabin reaction, a highly reliable condensation between a 2-aminopyridine and an α-halocarbonyl compound[5][8].
Experimental Protocol: Synthesis and Salt Formation
This protocol is designed as a self-validating system; the precipitation of the salt acts as an intrinsic purity checkpoint, eliminating the need for exhaustive column chromatography.
Step 1: Condensation and Cyclization
-
Charge a 500 mL round-bottom flask with 2-amino-5-bromopyridine (1.0 equiv, 57.8 mmol) and ethanol (200 mL)[5].
-
Add sodium bicarbonate (NaHCO3, 3.0 equiv)[5]. Causality: The mild base acts as an acid scavenger, neutralizing the HX generated during cyclization and preventing the acid-catalyzed degradation of the sensitive α-halocarbonyl reagent.
-
Dropwise, add 2-chloropropanal (or 2-bromopropanal) (1.2 equiv) under vigorous stirring.
-
Heat the mixture to reflux (78 °C) for 12 hours[5]. Monitor via TLC (EtOAc/Hexane 1:1) until the primary amine is consumed.
-
Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude free base.
Step 2: Hydrobromide Salt Isolation
-
Dissolve the crude free base in a minimal volume of diethyl ether or ethyl acetate.
-
Slowly add a stoichiometric amount of 48% aqueous HBr (or HBr in acetic acid) dropwise at 0 °C.
-
Self-Validation: The immediate formation of a dense, off-white precipitate confirms successful protonation. Filter the solid, wash with cold ether, and dry under vacuum to afford 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide.
Logical flow of Tschitschibabin synthesis and hydrobromide salt formation.
Downstream Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C6-bromo position of this scaffold is highly activated toward oxidative addition, making it an ideal electrophile for Suzuki-Miyaura cross-coupling to generate complex biaryl systems[9].
Experimental Protocol: C6-Arylation
When utilizing the hydrobromide salt in metal-catalyzed couplings, the stoichiometric adjustment of the base is critical.
Workflow:
-
Reagent Loading: In a Schlenk tube, combine 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv)[5][9].
-
Base Addition (Critical Step): Add K2CO3 (3.0 equiv). Causality: The base serves a dual purpose here. The first equivalent neutralizes the hydrobromide salt to liberate the reactive free base in situ. The remaining two equivalents activate the arylboronic acid into a reactive boronate complex, which is an absolute prerequisite for the transmetalation step.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The biphasic nature ensures solubility of both the organic substrates and the inorganic base.
-
Reaction: Heat at 90 °C for 8-12 hours under an inert argon atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Suzuki-Miyaura catalytic cycle at the C6 position of the imidazo[1,2-a]pyridine core.
Analytical Validation and Handling
To ensure the integrity of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide before deployment in sensitive assays, researchers must validate the compound using standard analytical techniques.
-
NMR Spectroscopy: In ^1H NMR (DMSO-d6 or CD3OD), the protonation of the N1 nitrogen causes a distinct downfield shift of the C2 and C5 protons relative to the free base[7]. The methyl group at C3 typically appears as a sharp singlet around 2.43 ppm[7].
-
Handling & Storage: The hydrobromide salt should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature[4]. While the salt is significantly more stable than the free base, prolonged exposure to strong oxidizing agents or highly alkaline environments should be avoided to prevent premature neutralization or degradation.
References
-
PubChem (NIH) - Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 (pKa and Dissociation Constants) URL: [Link]
-
The Journal of Organic Chemistry (ACS Publications) - Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors URL: [Link]
-
ResearchGate - Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate URL: [Link]
- Google Patents - EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith (Suzuki Coupling Protocols)
-
BIO Web of Conferences - Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2490426-52-1 Cas No. | 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide | Apollo [store.apolloscientific.co.uk]
- 4. 6-Bromo-3-methylimidazo[1,2-a]pyridine | 1216222-91-1 [sigmaaldrich.com]
- 5. 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid | 1248692-31-0 | Benchchem [benchchem.com]
- 6. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. EP4476219A1 - Heterocyclic compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of their structure and spectroscopic properties is paramount for their application in drug discovery and development. This document offers predicted NMR data based on the analysis of structurally related compounds and established principles of NMR spectroscopy. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this class of molecules.
Introduction
6-Bromo-3-methylimidazo[1,2-a]pyridine is a substituted bicyclic heteroaromatic compound. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of approved drugs. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position significantly influences the electronic distribution and, consequently, the biological activity and pharmacokinetic properties of the molecule. The hydrobromide salt form is often utilized to improve the solubility and handling of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of organic molecules. This guide provides a detailed examination of the predicted ¹H and ¹³C NMR chemical shifts for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, offering a valuable resource for researchers working with this and related compounds.
Molecular Structure and Numbering
The chemical structure and the numbering scheme used for the assignment of NMR signals are shown below. The protonation site for the hydrobromide salt is the N1 atom of the pyridine ring, a common feature for imidazo[1,2-a]pyridines.[2]
Caption: Molecular structure of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide are presented in Table 1. These predictions are based on data from analogous substituted imidazo[1,2-a]pyridines and the known effects of protonation on this heterocyclic system. Protonation of the pyridine nitrogen (N1) is expected to cause a general downfield shift of the signals of the pyridine ring protons (H5, H7, and H8) due to the increased electron-withdrawing effect of the positively charged nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.8 - 8.0 | s | - |
| H5 | ~8.0 - 8.2 | d | J = 9.5 Hz |
| H7 | ~7.4 - 7.6 | dd | J = 9.5, 2.0 Hz |
| H8 | ~8.3 - 8.5 | d | J = 2.0 Hz |
| CH₃ | ~2.4 - 2.6 | s | - |
| NH | ~12.0 - 14.0 | br s | - |
Causality behind Predicted Shifts:
-
H2: The proton on the imidazole ring is expected to be a singlet and is influenced by the adjacent methyl group.
-
H5, H7, H8: These protons belong to the pyridine ring. The ortho-coupling between H5 and H7 is typically large (around 9.5 Hz). The meta-coupling between H7 and H8 is smaller (around 2.0 Hz). The bromine at C6 will influence the chemical shifts of the adjacent protons, H5 and H7. Upon protonation at N1, these protons are expected to shift downfield.
-
CH₃: The methyl group at C3 will appear as a singlet in the upfield region of the aromatic spectrum.
-
NH: The proton on the nitrogen of the hydrobromide salt will likely be a broad singlet at a significantly downfield chemical shift, and its observation may depend on the solvent and water content.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. The chemical shifts are estimated based on data for similar imidazo[1,2-a]pyridine derivatives. The protonation at N1 will have a noticeable effect on the chemical shifts of the carbon atoms in the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 128 |
| C3 | ~118 - 121 |
| C5 | ~128 - 131 |
| C6 | ~110 - 113 |
| C7 | ~120 - 123 |
| C8 | ~115 - 118 |
| C8a | ~140 - 143 |
| CH₃ | ~15 - 18 |
Rationale for Predicted Shifts:
-
C2 and C3: These carbons are part of the imidazole ring. The methyl substitution at C3 will influence the chemical shift of both C2 and C3.
-
C5, C6, C7, C8, and C8a: These carbons constitute the pyridine ring. The bromine atom at C6 will cause a significant upfield shift for C6 due to the heavy atom effect. The other carbons in the pyridine ring will be influenced by both the bromine substituent and the protonation at N1.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic salts and its high boiling point.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete and unambiguous assignment of all signals.
-
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide. The provided data, based on sound spectroscopic principles and analysis of related structures, serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The detailed experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for the accurate characterization of this and similar heterocyclic compounds.
References
-
Paudler, W. W., & Helmick, L. S. (1968). The Chemistry of Imidazo[1,2-a]pyridines. Journal of Heterocyclic Chemistry, 5(5), 691-693. [Link]
-
Guan, J., et al. (2011). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6838-6842. [Link]
-
Mandour, A. H., et al. (2010). Synthesis and antimicrobial evaluation of some new 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives. Bioorganic & Medicinal Chemistry, 18(15), 5571-5578. [Link]
-
Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1535-1538. [Link]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742. [Link]
Sources
A Guide to the Crystallographic Analysis of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide: From Crystal Growth to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its structural elucidation via single-crystal X-ray diffraction is paramount for understanding its chemical behavior and optimizing its pharmacological properties. This guide provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, a representative member of this important class of compounds. While the specific crystal structure of this hydrobromide salt is not publicly available as of this writing, this document outlines the complete experimental and computational workflow, from crystal growth to data analysis and interpretation.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, renowned for its wide spectrum of biological activities.[1][2] Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and minodronic acid (for osteoporosis) feature this heterocyclic core.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired therapeutic effects. Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as anticancer, antibacterial, antiviral, and antituberculosis agents.[2][3][4]
The addition of a bromine atom at the 6-position and a methyl group at the 3-position of the imidazo[1,2-a]pyridine core, as in the title compound, can significantly influence its pharmacokinetic and pharmacodynamic properties. The hydrobromide salt form is often utilized to improve the solubility and stability of the active pharmaceutical ingredient. A precise understanding of the three-dimensional arrangement of atoms in 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is crucial for rational drug design, polymorphism screening, and formulation development. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[5][6]
The Foundation: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[7] The goal is to obtain a single, well-ordered crystal with dimensions typically between 0.1 and 0.5 mm, free of cracks and twinning.[6] For organic hydrobromide salts, several crystallization techniques can be employed. The key to all these methods is to allow for slow crystal growth, which promotes the formation of a well-ordered lattice.[7][8]
Experimental Protocols for Crystallization
a) Slow Evaporation: This is often the simplest and most common crystallization method.[8]
-
Dissolve the 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide powder in a suitable solvent or solvent mixture until a nearly saturated solution is achieved. Good solvent choices often include methanol, ethanol, or acetonitrile.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.
b) Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[9]
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "analyte solvent"). Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a solvent in which the compound is poorly soluble (the "anti-solvent") to the bottom of the larger container. The anti-solvent should be miscible with the analyte solvent.
-
Over time, the vapors of the anti-solvent will diffuse into the analyte solution, gradually decreasing the solubility of the compound and inducing crystallization.
c) Cooling Crystallization: This method relies on the principle that the solubility of many compounds decreases with temperature.[9]
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution. This can be achieved by placing the container in a Dewar flask with a warming agent that cools gradually, or by using a programmable cooling bath.
-
As the solution cools, it will become supersaturated, leading to the formation of crystals.
d) Solvent-Induced Crystallization for Hydrohalides: A specific method for crystallizing hydrohalide salts involves the use of a trialkylsilylhalogenide.[10]
-
Dissolve the free base of 6-Bromo-3-methylimidazo[1,2-a]pyridine in a protic solvent.
-
Add a trialkylsilylhalogenide, such as trimethylsilyl bromide. This will react in situ to form the hydrobromide salt.
-
The controlled formation of the salt can lead to the growth of high-quality crystals.
The following diagram illustrates the general workflow for crystal growth and screening:
The Experiment: Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, the next step is to perform the X-ray diffraction experiment. This technique uses the diffraction of X-rays by the ordered array of atoms in the crystal to determine their three-dimensional arrangement.[6]
Step-by-Step Experimental Protocol
-
Crystal Mounting: The selected crystal is carefully mounted on a goniometer head. This is typically done using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to protect the crystal from atmospheric moisture and to allow for data collection at low temperatures (usually around 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection: The mounted crystal is placed in a modern single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11] Each diffraction spot (or reflection) corresponds to a specific set of crystal lattice planes.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Data Integration: The intensity of each diffraction spot is measured. This process, known as data integration, provides the raw data for solving the crystal structure.
-
Data Reduction: The integrated intensities are corrected for various experimental factors, such as absorption and polarization, to produce a final set of structure factors.
From Data to Structure: Solving and Refining the Crystal Structure
The collected diffraction data is then used to solve and refine the crystal structure using specialized software (e.g., SHELXT, Olex2).
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is often achieved using "direct methods," which are mathematical techniques that use the measured intensities to phase the structure factors.
-
Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Hydrogen Atom Location: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
-
Final Model Validation: The final crystal structure is validated using various crystallographic metrics, such as the R-factor, to ensure its quality and accuracy.
The following diagram outlines the workflow for structure determination:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. esrf.fr [esrf.fr]
An In-depth Technical Guide to Determining the Solubility Profile of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide in Polar Aprotic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, a heterocyclic compound of interest in medicinal chemistry, within a range of polar aprotic solvents. This document delineates the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for equilibrium solubility determination via the shake-flask method, and discusses the critical role of solvent selection. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a cornerstone for preclinical and formulation development.
Introduction: The Imperative of Solubility Profiling in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous and non-aqueous solubility are paramount.[1][2] For an API to be effective, it must first dissolve in a physiological medium to be absorbed into the systemic circulation.[2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the foundational role of solubility in oral drug development.[3][4]
6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is a substituted imidazopyridine, a scaffold known for its diverse pharmacological activities. As a hydrobromide salt, it is expected to exhibit enhanced aqueous solubility compared to its freebase form. However, understanding its behavior in non-aqueous and specifically polar aprotic solvents is crucial for various stages of drug development, including:
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization.
-
Formulation Development: Development of liquid formulations for oral, parenteral, or topical delivery, where co-solvents or non-aqueous vehicles may be necessary.[5]
-
Preclinical Studies: Preparation of stock solutions for in vitro and in vivo assays.
This guide will provide the necessary theoretical and practical knowledge to meticulously characterize the solubility of this compound in key polar aprotic solvents.
Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents
The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility.[6] A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide) and the solvent.
2.1. The Solute: 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide
-
Structure and Polarity: The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing nitrogen atoms, which introduce polarity through dipole moments and potential for hydrogen bond acceptance. The methyl and bromo substituents will also influence the molecule's overall polarity and lipophilicity.
-
Salt Form: As a hydrobromide salt, the compound exists in an ionized state. This significantly increases its polarity compared to the free base. In solution, it will dissociate into the protonated 6-Bromo-3-methylimidazo[1,2-a]pyridine cation and the bromide anion.
2.2. The Solvents: Polar Aprotic Solvents
Polar aprotic solvents are characterized by their moderate to high dipole moments but lack acidic protons, meaning they cannot act as hydrogen bond donors.[7] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone.
Key characteristics of polar aprotic solvents relevant to solubility include:
-
Dipole-Dipole Interactions: Their inherent polarity allows them to solvate polar molecules and ions.
-
Cation Solvation: They are particularly effective at solvating cations through the interaction of the positive charge with the negative end of the solvent's dipole (e.g., the oxygen atom in DMSO).[8]
-
Anion Solvation: Anions are less effectively solvated by polar aprotic solvents compared to polar protic solvents, as there are no hydrogen bonds to be donated. This can lead to "naked," more reactive anions in solution.[7][8]
2.3. The Solvation Process
For 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide to dissolve, the energy released from the solvation of its ions by the solvent molecules must overcome the lattice energy of the solid crystal. The strong ion-dipole interactions between the polar aprotic solvent and the protonated imidazopyridine cation are expected to be the primary driving force for dissolution.
Experimental Protocol: Equilibrium Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[6][9][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.
3.1. Materials and Equipment
-
Solute: 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (purity >98%)
-
Solvents:
-
Dimethyl sulfoxide (DMSO), analytical grade
-
N,N-Dimethylformamide (DMF), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Acetone, analytical grade
-
-
Equipment:
-
Analytical balance
-
Glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
3.2. Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of resolving and quantifying the analyte. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.
-
Add a known volume (e.g., 2 mL) of the selected polar aprotic solvent (DMSO, DMF, ACN, or acetone) to the vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[6][10] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.[6]
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[6]
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC in triplicate.
-
-
Data Analysis and Reporting:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
The solubility is reported in mg/mL or mol/L at the specified temperature.
-
3.3. Self-Validating System and Precautions
To ensure the trustworthiness of the results, the following precautions should be taken:
-
Purity of Solute and Solvent: Use high-purity materials to avoid interference.[9]
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[9]
-
Confirmation of Equilibrium: Ensure sufficient equilibration time.[9]
-
Filter Compatibility: Use filters that do not bind the analyte. A pre-filtration and post-filtration sample analysis can verify this.
-
Chemical Stability: Verify that the compound does not degrade in the chosen solvent over the course of the experiment. This can be checked by HPLC-MS analysis of the final solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination workflow.
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Expected Solubility Profile and Discussion
While specific quantitative data for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is not publicly available, an expected trend can be hypothesized based on the principles of solute-solvent interactions.
Table 1: Predicted Solubility Profile of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide in Polar Aprotic Solvents
| Solvent | Dielectric Constant (approx.) | Dipole Moment (approx., D) | Predicted Solubility | Rationale |
| Dimethyl sulfoxide (DMSO) | 47 | 3.96 | Very High | High polarity and strong ability to solvate cations.[8] Often used as a solvent for poorly soluble compounds in early-stage drug discovery.[5][11] |
| N,N-Dimethylformamide (DMF) | 37 | 3.82 | High | Similar to DMSO in its high polarity and ability to solvate cations.[8] |
| Acetone | 21 | 2.88 | Moderate | Lower polarity compared to DMSO and DMF, which may result in less effective solvation of the ionic compound. |
| Acetonitrile (ACN) | 37.5 | 3.92 | Moderate to Low | Despite its high dipole moment, acetonitrile is a weaker cation solvator compared to DMSO and DMF. Its linear structure may also provide less efficient packing around the solute ions. |
It is anticipated that the solubility will be highest in DMSO and DMF due to their high polarity and excellent cation-solvating capabilities.[8] Acetone, being less polar, will likely be a less effective solvent. Acetonitrile's performance can be variable; while polar, its solvation properties can differ significantly from other polar aprotic solvents.
Conclusion
Determining the solubility profile of a drug candidate like 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in polar aprotic solvents is a critical step in its development. This guide has provided a robust, scientifically-grounded framework for this task. By adhering to the detailed experimental protocol and understanding the underlying chemical principles, researchers can generate reliable and reproducible solubility data. This information is indispensable for guiding formulation strategies, enabling consistent preclinical testing, and ultimately, contributing to the successful progression of new therapeutic agents.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- RAYTOR. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- Free PDF Library. (2007, January 27). Polar Protic Solvents.
- Chem-Station. (2025, June 30). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
- Proclinical. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- PMC. (n.d.). Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ONdrugDelivery. (n.d.). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS.
- ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. aozunasia.com [aozunasia.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. raytor.com [raytor.com]
- 11. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to the Thermal Stability and Melting Point of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide
Foreword: The Criticality of Thermal Properties in Pharmaceutical Development
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] Compounds built on this framework are investigated for applications ranging from anticancer to anti-inflammatory and antiviral therapies.[4][5][6] The specific compound, 6-Bromo-3-methylimidazo[1,2-a]pyridine, represents a promising candidate within this class, likely synthesized for further investigation as a therapeutic agent.[7]
The transition from a promising lead compound (the "free base") to a viable drug substance often involves its conversion into a salt form, such as the hydrobromide salt, to enhance properties like solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of two fundamental thermal properties of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide: its melting point and thermal stability. These are not mere physical constants; they are critical parameters that dictate the compound's entire lifecycle—from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy as a pharmaceutical product. Understanding these characteristics is paramount for any scientist aiming to advance such a compound through the development pipeline.
Physicochemical Profile
A foundational step in characterization involves defining the molecule's basic physicochemical properties. While extensive experimental data for the hydrobromide salt is not widely published, the properties of the parent compound and the salt can be tabulated as follows.
| Property | 6-Bromo-3-methylimidazo[1,2-a]pyridine (Free Base) | 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide (Salt) |
| Chemical Structure | (Structure of the free base) | (Structure of the hydrobromide salt) |
| CAS Number | 1216222-91-1[7] | Not explicitly assigned in public databases |
| Molecular Formula | C₈H₇BrN₂ | C₈H₈Br₂N₂ |
| Molecular Weight | 211.06 g/mol | 291.97 g/mol |
| Physical Form | Solid | Expected to be a crystalline solid |
Melting Point Determination: A Measure of Purity and Identity
The melting point (m.p.) is the temperature at which a solid transitions to a liquid. For a crystalline solid, this transition occurs over a narrow range and is a primary indicator of purity. Impurities typically depress and broaden the melting range. For a pharmaceutical salt, a sharp, well-defined melting point is a key quality attribute.
Recommended Protocol: Differential Scanning Calorimetry (DSC)
While traditional capillary methods provide a visual melting range, Differential Scanning Calorimetry (DSC) offers superior quantitative data. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in a distinct endothermic peak on the DSC thermogram.
Step-by-Step Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide into a non-reactive aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid, ensuring it is hermetically sealed to prevent any loss of volatile decomposition products (such as HBr).
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a baseline temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Continue heating to a temperature well beyond the expected melt, but below significant decomposition (e.g., 250°C - 300°C).
-
-
Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point, while the peak maximum represents the point of maximum heat absorption.
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Thermal Stability: Defining the Limits of Integrity
Thermal stability dictates the temperature at which a compound begins to chemically decompose. This is a critical parameter for determining safe manufacturing temperatures (e.g., for drying or milling), establishing appropriate storage conditions, and ensuring the compound remains intact during its shelf life.
Recommended Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the definitive technique for this assessment. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A loss of mass indicates a decomposition or dehydration event.
Step-by-Step Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's sensitive microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the furnace at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a high temperature where complete decomposition is expected (e.g., 500°C or higher).
-
-
Data Analysis: The TGA thermogram plots percent mass versus temperature. The onset decomposition temperature is determined as the point where significant mass loss begins. For a hydrobromide salt, one might expect an initial mass loss corresponding to the cleavage and volatilization of hydrogen bromide (HBr, molecular weight ~80.91 g/mol ), followed by the decomposition of the organic imidazo[1,2-a]pyridine core at higher temperatures.
Visualization: TGA Experimental Workflow
Caption: Workflow for Thermal Stability Assessment using TGA.
Authoritative Grounding & Field Insights
Interpreting the Data: A Self-Validating System
The combination of DSC and TGA creates a self-validating system.
-
Scenario 1: Melting Followed by Decomposition. The DSC will show a sharp endotherm (melting) at a temperature where the TGA shows no mass loss. At a higher temperature, the TGA will show a mass loss, which should correspond to an exothermic or complex endothermic event in the DSC. This is the expected behavior for a stable compound.
-
Scenario 2: Melting with Decomposition. If the melting point and decomposition temperature are very close, the DSC endotherm may overlap with decomposition events. The TGA is crucial here, as it will confirm that the mass loss begins concurrently with the thermal event observed in the DSC. This indicates the compound is not stable at its melting point, a critical finding for manufacturing and handling.
For a hydrobromide salt like the one , the initial decomposition step is often the loss of HBr gas. The theoretical mass loss for this event would be (MW of HBr / MW of Salt) * 100% = (80.91 / 291.97) * 100% ≈ 27.7%. A step in the TGA thermogram approximating this percentage would be strong evidence for this decomposition pathway.
The Influence of Structure
The thermal properties are intrinsically linked to the molecular structure. The fused bicyclic imidazo[1,2-a]pyridine core is a rigid, aromatic system, which generally imparts high thermal stability.[8] The formation of a salt introduces strong ionic interactions, which typically raises the melting point significantly compared to the free base. The bromine substituent, being an electron-withdrawing group, can influence the electronic distribution and intermolecular interactions, potentially affecting both the melting point and the decomposition profile.
Conclusions and Forward Outlook
While specific, publicly available data for the melting point and thermal stability of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is scarce, this guide establishes the authoritative methodologies required for their determination. The application of Differential Scanning Calorimetry and Thermogravimetric Analysis provides a robust, quantitative framework for characterizing these critical properties.
For any drug development professional, obtaining this data is a non-negotiable step. The melting point serves as a benchmark for purity and identity, while the thermal decomposition profile defines the boundaries for safe handling, formulation, and long-term storage. A thorough understanding of these parameters is essential to de-risk the development process and ensure the successful translation of a promising chemical entity into a stable and effective pharmaceutical product.
References
- NextSDS. (n.d.). 6-bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide — Chemical Substance Information.
- Glycogen Bioscience. (n.d.). 6-Bromo-3-methylimidazo[1,2-a]pyridine.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-methylimidazo[1,2-a]pyridine.
- Gomha, S. M., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Gomha, S. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- BLDpharm. (n.d.). 1216222-91-1|6-Bromo-3-methylimidazo[1,2-a]pyridine.
- Ahmad, A., et al. (2026). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. PubMed.
- Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed.
- Fun, H. K., et al. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed.
- Harvey, I. J., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry.
- Merck. (n.d.). 3-Bromo-6-methyl-imidazo[1,2-a]pyridine.
- NextSDS. (n.d.). 6-BROMO-3-PHENYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.
- Kone, A. D., et al. (2021). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
- Endoori, S., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate.
- Rivera-Guevara, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Baluja, S., & Kachhadia, N. (2015). Thermal Analysis of some Imidazolinone Derivatives. ResearchGate.
- da Silva, W. M., et al. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-Bromo-3-methylimidazo[1,2-a]pyridine | 6-Bromo-3-methylimidazo[1,2-a]pyridine | Glycogen Bioscience [glycogenbio.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Influence of Halogenation
An In-depth Technical Guide to the Electronic Properties of 6-Bromo-Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold, forming the structural basis for numerous marketed pharmaceuticals, including zolpidem and alpidem.[1][2] Its rigid, planar structure and rich electron density make it a focal point in medicinal chemistry and materials science.[3][4] The electronic properties of the IP ring system can be meticulously tuned through substitution, which in turn modulates its biological activity, photophysical characteristics, and chemical reactivity.
This guide focuses specifically on the electronic impact of introducing a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring. Bromine, as a halogen, exerts a significant influence through a combination of inductive and resonance effects. While it is electronegative and inductively electron-withdrawing, its lone pairs can participate in resonance, donating electron density. The net effect is often context-dependent, influenced by the substituent's position and the presence of other functional groups. Understanding this interplay is critical for researchers designing novel therapeutic agents, fluorescent probes, or organic electronic materials.[5]
This document provides a comprehensive exploration of the synthesis, theoretical underpinnings, and experimental characterization of the electronic properties of 6-bromo-substituted imidazo[1,2-a]pyridines.
Caption: Core structure and numbering of the imidazo[1,2-a]pyridine scaffold highlighting the 6-bromo substitution.
Synthetic Pathways to 6-Bromo-Imidazo[1,2-a]pyridines
The foundation of any experimental or theoretical study is the efficient synthesis of the target molecule. The most common route to the imidazo[1,2-a]pyridine core is the Chichibabin reaction, a condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[1] For 6-bromo derivatives, this involves starting with 2-amino-5-bromopyridine.
The choice of the α-halocarbonyl component is critical as it dictates the substitution at the 2- and 3-positions of the final product, which further modulates the electronic properties. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate this reaction, often providing excellent yields in a fraction of the time required for conventional heating.[6]
Caption: A typical workflow for the synthesis and isolation of 6-bromo-imidazo[1,2-a]pyridine derivatives.
A representative synthetic procedure involves reacting 2-amino-5-bromopyridine with an appropriate α-bromoketone (e.g., 2-bromoacetophenone) in a solvent like ethanol, often with microwave irradiation to drive the reaction to completion efficiently.[6][7]
Theoretical & Computational Insights into Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules before they are synthesized.[8] By calculating the molecular orbitals, we can gain a fundamental understanding of a molecule's reactivity and photophysical behavior.
Key DFT-Derived Parameters:
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy corresponds to a lower ionization potential and easier oxidation.
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy indicates a higher electron affinity and easier reduction.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally corresponds to a red-shift (longer wavelength) in the UV-Visible absorption spectrum, indicating that less energy is required to excite an electron from the ground state to the first excited state.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10]
For a 6-bromo-imidazo[1,2-a]pyridine, DFT calculations typically reveal that the bromine atom acts as an electron-withdrawing group, which lowers the energy of both the HOMO and LUMO compared to the unsubstituted parent compound.[10] This stabilization of the frontier orbitals can increase the molecule's resistance to oxidation while making it a better electron acceptor. The precise impact on the HOMO-LUMO gap depends on the other substituents present on the ring system.
Experimental Characterization of Electronic Properties
Photophysical Properties
The interaction of 6-bromo-IPs with light is a direct probe of their electronic structure. This is chiefly studied using UV-Visible absorption and fluorescence emission spectroscopy.
-
UV-Visible Absorption: Imidazo[1,2-a]pyridine derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions.[11] The position of the maximum absorption wavelength (λ_max) is highly sensitive to substitution. Studies have shown that adding an electron-withdrawing bromine atom can cause a hypsochromic (blue) shift in the absorption spectrum compared to the unsubstituted analog.[5][12] This indicates an increase in the HOMO-LUMO energy gap, requiring higher energy photons for electronic excitation.
-
Fluorescence Emission: Many IP derivatives are highly fluorescent, emitting light in the violet-to-blue region of the spectrum.[11][13] The fluorescence properties are dictated by the nature of the first excited state. The difference between the absorption maximum and the emission maximum is known as the Stokes shift . The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed. The presence of a heavy atom like bromine can sometimes decrease the quantum yield through enhanced intersystem crossing, a non-radiative decay pathway. However, its electron-withdrawing nature can also be incorporated into "push-pull" systems to create molecules with interesting charge-transfer characteristics in the excited state.[5]
Caption: A Jablonski diagram illustrating the processes of light absorption and fluorescence emission.
Table 1: Comparative Photophysical Data of Substituted Imidazo[1,2-a]pyridines
| Compound ID | Substituent at Position 6 | Other Key Substituents | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Source |
| 4a (Ref) | H | Phenyl at C2 | ~330 | ~470 | 0.35 | [12] |
| 4b | Bromo | Phenyl at C2 | ~320 | ~469 | 0.01 | [12] |
| 4c | H | 4-Bromophenyl at C2 | ~335 | ~475 | 0.51 | [12] |
| 3k | H | 4-Bromophenyl at C2 | 322.5 | 372 | N/A | [11] |
Note: Data is compiled from different studies and solvents; direct comparison should be made with caution. The key takeaway is the observed trend.
The data illustrates that a bromine atom at the 6-position (Compound 4b) causes a slight blue shift in absorption and significantly quenches the fluorescence compared to the unsubstituted analog (4a).[12] This quenching is a classic heavy-atom effect.
Electrochemical Properties
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of molecules. It provides information about the oxidation and reduction potentials, which can be experimentally correlated with the HOMO and LUMO energy levels, respectively.
-
Oxidation Potential (E_ox): Corresponds to the removal of an electron from the HOMO. A more positive oxidation potential indicates that the molecule is harder to oxidize.
-
Reduction Potential (E_red): Corresponds to the addition of an electron to the LUMO. A less negative reduction potential means the molecule is easier to reduce.
Due to its electron-withdrawing nature, a 6-bromo substituent is expected to increase the oxidation potential (making the compound more difficult to oxidize) and decrease the reduction potential (making it easier to reduce) compared to an unsubstituted IP. This electrochemical stability can be a desirable property in the development of materials for electronic devices or for enhancing the metabolic stability of drug candidates.
Standardized Experimental Protocols
For reproducibility and data integrity, standardized protocols are essential. The following sections detail the methodologies for key analytical techniques.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Preparation: Prepare a stock solution of the 6-bromo-IP derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., Dichloromethane, Ethanol).
-
Dilution: Create a dilute solution (e.g., 1-10 µM) from the stock solution in the same solvent to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline). This step is critical to subtract the absorbance of the solvent itself.
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
Protocol 2: Fluorescence Spectroscopy
-
Preparation: Use the same dilute solution prepared for UV-Vis analysis. Causality Note: Using the same solution allows for the accurate calculation of quantum yield. The concentration must be low enough to avoid inner-filter effects.
-
Instrument Setup: Place the sample cuvette in the spectrofluorometer. Set the excitation wavelength (λ_ex) to the λ_max value determined from the UV-Vis spectrum. This ensures maximum excitation of the fluorophore.
-
Emission Scan: Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength, to record the fluorescence spectrum.
-
Analysis: Identify the wavelength of maximum emission (λ_em). The Stokes shift is calculated as the difference in nanometers between λ_em and λ_abs.
-
(Optional) Quantum Yield Measurement: To determine the quantum yield, a known fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) is measured under identical conditions. The quantum yield of the sample is calculated using the comparative method, accounting for the integrated fluorescence intensity, absorbance at the excitation wavelength, and refractive index of the solvents.
Protocol 3: Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., Acetonitrile or Dichloromethane). Trustworthiness Note: The electrolyte is necessary to ensure conductivity, and degassing with an inert gas (N₂ or Ar) removes oxygen, which can interfere with the measurements.
-
Analyte Addition: Add the 6-bromo-IP sample to the electrolyte solution to a final concentration of ~1 mM.
-
Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Immerse the electrodes in the solution. Apply a potential waveform, scanning from an initial potential to a final potential and back again at a set scan rate (e.g., 100 mV/s).
-
Calibration: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) to the solution and record another voltammogram. This allows for accurate calibration of the measured potentials against a standard reference.
-
Analysis: Analyze the resulting voltammogram to determine the onset potentials for oxidation and reduction events.
Conclusion
The introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine scaffold serves as a potent modulator of its electronic properties. Computationally, it is predicted to lower the HOMO and LUMO energy levels. Experimentally, this manifests as a blue shift in UV-Visible absorption, a potential quenching of fluorescence due to the heavy-atom effect, and an increase in electrochemical stability towards oxidation.
These precisely tuned electronic characteristics are not merely academic; they have profound implications for practical applications. The altered photophysics can be harnessed in the design of specific fluorescent probes, while the modified redox potentials are relevant for the development of novel organic electronic materials. For drug development professionals, understanding these electronic effects is crucial for predicting metabolic stability and designing derivatives for further functionalization via cross-coupling reactions, where the C-Br bond serves as a versatile synthetic handle. This guide provides the foundational knowledge and methodologies for researchers to confidently explore and exploit the rich electronic landscape of these important heterocyclic compounds.
References
-
D. S. de F. P. de C. e S. Rodrigues, M. V., de F. da Silva, A., & de C. da S. A. de Sá, Y. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][1][2][3][14]
-
Nowicka, J., et al. (2026). Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. Molecules. [Link][15]
-
Al-Amiery, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure. [Link][9]
-
Dahmani, S., et al. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online. [Link][16]
-
Yadav, S., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link][11]
-
Rodrigues, D. S. d. F. P. d. C. e. S., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link][2]
-
Rodrigues, D. S. d. F. P. d. C. e. S., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][3]
-
El-Sayed, W. A., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. ResearchGate. [Link][10]
-
Shaikh, A. A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link][17]
-
dos Santos, G. G., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link][13]
-
Abastillas, J. U. O., et al. (2017). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. [Link][18]
-
Yadav, S., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link][19]
-
Singh, A., et al. (2026). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. ResearchGate. [Link][20]
-
da Silva, G. G., et al. (2026). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link][5]
-
Neochoritis, C. G., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link][21]
-
Abastillas, J. U. O., et al. (2017). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. [Link][22]
-
CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents. [23]
-
Asati, V., et al. (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link][4]
-
Saha, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link][24]
-
Ghedini, M., et al. (2015). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal. [Link][25]
-
da Silva, G. G., et al. (2026). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link][12]
-
Rodrigues, D. S. d. F. P. d. C. e. S., et al. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link][14]
-
Parmar, P., & Sharma, V. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. [Link][26]
-
Akyuz, S., & Burhan, N. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link][27]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link][28]
-
Ghorbani-Vaghei, R., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link][29]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 6-Bromoimidazo[1,2-a]pyridin-8-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cbijournal.com [cbijournal.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 29. nanomaterchem.com [nanomaterchem.com]
Step-by-step synthesis protocol for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
An authoritative guide to the synthesis of 6-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, designed for process chemists and drug development professionals.
Introduction & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore embedded in numerous biologically active molecules, including anxiolytics (e.g., zolpidem, alpidem) and various kinase and autotaxin inhibitors[1]. The construction of 3-substituted imidazo[1,2-a]pyridines is typically achieved via the Tschitschibabin (Chichibabin) reaction, a robust bimolecular condensation between a 2-aminopyridine derivative and an α-haloaldehyde[2].
To synthesize 6-bromo-3-methylimidazo[1,2-a]pyridine, 2-amino-5-bromopyridine must be reacted with 2-bromopropanal. However, free α-haloaldehydes are notoriously unstable, highly lachrymatory, and prone to rapid polymerization. To circumvent this, our protocol utilizes 2-bromopropanal diethyl acetal as a stable surrogate. The acetal is hydrolyzed in situ under acidic conditions to steadily release the reactive 2-bromopropanal, preventing the accumulation of degradable intermediates.
Mechanistic Causality :
-
Regioselective Alkylation : The endocyclic pyridine nitrogen (N1) is significantly more nucleophilic than the exocyclic amino group due to the amidine-like resonance of the 2-aminopyridine system. Thus, the initial step is an SN2 displacement of the bromide on the α-carbon of 2-bromopropanal by the ring nitrogen, forming an alkylated pyridinium intermediate[3].
-
Intramolecular Cyclization : The exocyclic amine subsequently attacks the pendant aldehyde carbonyl, forming a cyclic hemiaminal.
-
Dehydration : The loss of a water molecule yields the fully aromatized 6-bromo-3-methylimidazo[1,2-a]pyridine core[4].
Reaction Pathway & Workflow
Workflow and mechanism for synthesizing 6-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide.
Materials and Reagents
| Reagent | MW ( g/mol ) | Eq. | Amount | Moles | Role |
| 2-Amino-5-bromopyridine | 173.01 | 1.00 | 10.0 g | 57.8 mmol | Starting Material |
| 2-Bromopropanal diethyl acetal | 211.10 | 1.25 | 15.2 g | 72.2 mmol | Alkylating Agent |
| Hydrobromic acid (48% aq) | 80.91 | 0.20 | 1.3 mL | 11.5 mmol | Catalyst (Deprotection) |
| Ethanol (Absolute) | 46.07 | - | 130 mL | - | Reaction/Cryst. Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 250 mL | - | Extraction Solvent |
| Sodium Bicarbonate (sat. aq) | 84.01 | - | 100 mL | - | Neutralization |
| Hydrobromic acid (48% aq) | 80.91 | 1.05 | 6.8 mL | 60.7 mmol | Salt Formation |
Step-by-Step Experimental Protocol
Phase 1: In Situ Deprotection and Condensation
-
Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Add 2-bromopropanal diethyl acetal (15.2 g, 72.2 mmol) and distilled water (20 mL) to the flask.
-
Add 48% aqueous hydrobromic acid (1.3 mL, 11.5 mmol) to the mixture. Stir the biphasic mixture vigorously and heat to 80 °C for 1 hour.
-
Expert Insight: This controlled acidic hydrolysis releases 2-bromopropanal and ethanol. The mixture will become homogeneous as the reaction proceeds, preventing the aldehyde from polymerizing before the amine is introduced.
-
-
In a separate Erlenmeyer flask, dissolve 2-amino-5-bromopyridine (10.0 g, 57.8 mmol) in absolute ethanol (80 mL).
-
Add the ethanolic solution of 2-amino-5-bromopyridine dropwise to the reaction flask over 15 minutes via the addition funnel.
-
Increase the temperature to maintain a gentle reflux (approx. 85–90 °C) and stir for 8 hours. Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes; UV visualization at 254 nm).
Phase 2: Free Base Isolation (Self-Validating Purification) Expert Insight: While the product forms as a hydrobromide salt in the reaction mixture, isolating the free base first is a critical self-validating step. It purges polar impurities, unreacted starting materials, and polymeric aldehyde byproducts, ensuring the final salt is of API-grade purity. 7. Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. 8. Dilute the resulting aqueous residue with ethyl acetate (150 mL) and cool the flask in an ice bath. 9. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3 ) until the aqueous layer reaches pH 8-9 (approx. 100 mL). Caution: CO2 gas will evolve. 10. Transfer the biphasic mixture to a separatory funnel. Extract the organic layer. Wash the aqueous layer with an additional portion of ethyl acetate (100 mL). 11. Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate ( Na2SO4 ). 12. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-bromo-3-methylimidazo[1,2-a]pyridine free base as a solid.
Phase 3: Hydrobromide Salt Formation 13. Dissolve the purified free base in absolute ethanol (50 mL) in a 250 mL Erlenmeyer flask. 14. Cool the solution to 0–5 °C in an ice bath. 15. Slowly add 48% aqueous hydrobromic acid (6.8 mL, 60.7 mmol) dropwise while stirring continuously.
- Expert Insight: A precipitate will begin to form immediately. Dropwise addition at low temperatures prevents the occlusion of impurities within the rapidly forming crystal lattice.
- Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.
- Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 × 15 mL) and diethyl ether (20 mL).
- Dry the product in a vacuum oven at 45 °C for 12 hours to afford 6-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide as an off-white to white crystalline solid.
Analytical Characterization
-
Appearance : Off-white crystalline powder.
-
LC-MS (ESI+) : m/z calculated for C8H8BrN2+ [M+H]+ 211.0; found ~211.0 and 213.0 (exhibiting the characteristic 1:1 isotopic pattern indicative of a single bromine atom).
-
1 H NMR (400 MHz, DMSO- d6 ) : Expected signals include a downfield singlet for the C5 proton (highly deshielded due to the adjacent protonated nitrogen and bromine), an AB splitting system for the C7 and C8 protons, a singlet for the C2 proton, and a distinct singlet/doublet for the C3 methyl group. Note: In the hydrobromide salt, protonation occurs at N1, shifting the heterocyclic ring protons further downfield compared to the free base.
Troubleshooting & Optimization
-
Incomplete Reaction : If TLC shows unreacted 2-amino-5-bromopyridine after 8 hours, the initial hydrolysis of the acetal may have been incomplete. Ensure the 1-hour pre-heating step (Step 3) is strictly followed before adding the amine.
-
Dark/Tarry Reaction Mixture : Aldehydes readily polymerize at high temperatures. Do not exceed a 90 °C bath temperature. If the crude free base is heavily colored, treat the EtOAc solution with activated charcoal (Darco) for 15 minutes, then filter through a pad of Celite before proceeding to the salt formation step.
-
Low Crystallization Yield : If the hydrobromide salt does not precipitate efficiently in Step 15, the ethanol volume may be too high. Partially concentrate the solution under a nitrogen stream or add a small volume of diethyl ether as an antisolvent to induce nucleation.
References
-
Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation. The Journal of Organic Chemistry, 2013.[2] URL: [Link]
-
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 2017.[1] URL: [Link]
-
Imidazo[1,2-a]pyridine-3-carboxylate derivative and preparation method thereof. US Patent US20180354948A1, 2018.[3] URL:
-
Identification of a New Promising BAG3 Modulator Featuring the Imidazopyridine Scaffold. Molecules, 2024.[4] URL: [Link]
Sources
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
Introduction: Synthesizing Privileged Scaffolds in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in modern drug discovery, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including hypnotic, antiulcer, and antiviral properties.[1][2] The ability to precisely and efficiently functionalize this scaffold is therefore of paramount importance to researchers in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4]
This guide provides a comprehensive overview and detailed protocols for the successful application of the Suzuki-Miyaura cross-coupling reaction to a specific, high-value substrate: 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its outcome, and offer field-proven protocols and troubleshooting advice to enable researchers to confidently synthesize novel analogs for their discovery programs.
The Engine of C-C Bond Formation: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[3][5][6] Understanding this cycle is critical for rational troubleshooting and optimization. The process can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-3-methylimidazo[1,2-a]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Materials and Equipment
-
Substrate: 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 eq)
-
Coupling Partner: Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium Precatalyst: e.g., Pd(OAc)₂ (0.01 - 0.05 eq)
-
Ligand: e.g., SPhos (0.02 - 0.10 eq)
-
Base: e.g., K₃PO₄ (3.0 eq)
-
Solvent: e.g., 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Septa, needles, and a nitrogen or argon line with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent(s) via syringe through the septum.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the reaction).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
Exemplary Conditions and Troubleshooting
The following table provides a set of starting conditions for the coupling of 6-Bromo-3-methylimidazo[1,2-a]pyridine with various arylboronic acids, based on established procedures for similar heteroaromatic systems. [10]
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 4-12 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (4:1:1) | 90 | 6-16 | 85-95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) | XPhos (5%) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 8-18 | 75-85 |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2%) | PCy₃ (4%) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 12-24 | 70-80 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Low reaction temperature. | 1. Ensure proper degassing of solvents and inert atmosphere.2. Increase equivalents of base (remember the HBr salt).3. Increase reaction temperature.4. Switch to a more active ligand (e.g., SPhos, XPhos). |
| Protodeboronation of Boronic Acid | 1. Water present and/or reaction too slow.2. Temperature too high for the specific boronic acid. | 1. Use an anhydrous solvent system with a base like Cs₂CO₃.2. Switch to a more stable boronic ester (pinacol).3. Use a more active catalyst to accelerate the desired reaction. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination.2. Catalyst system promotes this side reaction. | 1. Improve degassing procedure.2. Lower the reaction temperature.3. Use a bulkier phosphine ligand. [11] |
| Formation of Palladium Black | 1. Ligand decomposition.2. Insufficient ligand. | 1. Increase ligand-to-palladium ratio.2. Switch to a more robust ligand (e.g., a biarylphosphine or NHC). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and powerful tool for the C-6 arylation of the 3-methylimidazo[1,2-a]pyridine scaffold. By carefully selecting the catalyst system, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can efficiently generate a diverse array of novel compounds. The protocols and insights provided in this guide serve as a robust starting point for synthetic campaigns, empowering drug discovery professionals to rapidly advance their research and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]
-
Lindh, J., et al. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. [Link]
-
Régnier, S., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Silva, A. F. G., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from [Link]
-
Kunnath, S., et al. (2006). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry. [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved from [Link]
-
ResearchGate. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Magano, J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Liu, Y., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in the Synthesis of Advanced OLED Materials
Introduction: The Significance of Imidazo[1,2-a]pyridine Scaffolds in Next-Generation Emitters
The relentless pursuit of innovation in Organic Light-Emitting Diodes (OLEDs) is driven by the demand for displays with enhanced efficiency, prolonged operational lifetimes, and superior color purity. Central to these advancements is the molecular engineering of emissive materials. Imidazo[1,2-a]pyridine derivatives have been identified as a highly versatile and privileged structural motif in the design of high-performance OLED emitters.[1] Their inherent rigidity, planarity, and tunable electronic properties make them exceptional building blocks for crafting efficient and stable light-emitting molecules for applications in cell imaging, metal sensing, and OLEDs.[1]
6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide serves as a critical precursor in the synthesis of these sophisticated materials. The bromine atom at the 6-position provides a versatile synthetic handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions. This allows for the precise modulation of the molecule's photophysical characteristics. This guide offers a comprehensive technical overview of the application of this compound in the synthesis of OLED materials, complete with detailed, field-tested protocols and mechanistic insights.
Part 1: Mechanistic Rationale and Synthetic Strategy
The primary synthetic utility of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in the synthesis of OLED materials is its function as an electrophilic partner in cross-coupling reactions. The carbon-bromine bond at the 6-position is amenable to oxidative addition by a low-valent transition metal catalyst, most commonly palladium. This step initiates a catalytic cycle that facilitates the formation of new carbon-carbon or carbon-nitrogen bonds, thereby enabling the assembly of complex molecular architectures.
Diagram 1: General Synthetic Strategy
Sources
Application Notes and Protocols: Catalyst Selection for C-H Activation of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
Introduction: The Strategic Importance of C-H Functionalization in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anxiolytics to anti-cancer treatments.[1][2][3] The ability to selectively functionalize this privileged heterocycle is paramount for the development of novel drug candidates. Direct C-H activation has emerged as a powerful and atom-economical strategy to achieve this, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes.[4][5] This guide provides a comprehensive overview of catalyst selection and detailed protocols for the C-H activation of a specific, functionally rich substrate: 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide. The presence of a bromine atom offers a handle for subsequent cross-coupling reactions, while the hydrobromide salt form presents unique experimental considerations that will be addressed herein.
Catalyst System Selection: A Rationale-Driven Approach
The choice of catalyst is critical for achieving high efficiency and regioselectivity in the C-H activation of imidazo[1,2-a]pyridines. The electron-rich nature of the C3 position makes it the most favorable site for electrophilic attack, and thus the primary target for C-H functionalization.[1] While various transition metals have been employed, palladium-based catalysts have demonstrated the broadest utility and efficacy for this transformation.[1][6][7]
Palladium Catalysis: The Workhorse for Imidazo[1,2-a]pyridine C-H Activation
Palladium(II) acetate (Pd(OAc)₂) is a versatile and widely used precursor for the catalytic C-H activation of imidazo[1,2-a]pyridines.[6][7][8] It can be employed in a ligand-free format or in combination with a variety of ligands that modulate its reactivity and stability.
Ligand Selection: Tailoring Reactivity and Selectivity
The choice of ligand is crucial in palladium-catalyzed C-H activation, influencing the catalyst's stability, solubility, and the ease of C-H bond cleavage.[9][10]
-
Phosphine Ligands: Buchwald-type phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), have proven to be highly effective in promoting the direct C-3 arylation of imidazo[1,2-a]pyridines with a wide range of coupling partners, including aryl tosylates and mesylates.[6][8] The steric bulk and electron-donating nature of these ligands facilitate the formation of the active catalytic species and promote reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands offer strong sigma-donating properties and form robust bonds with palladium, leading to highly stable and active catalysts.
-
Ligand-Free Conditions: In some instances, particularly with electron-deficient aryl bromides, direct arylation can be achieved with remarkable efficiency using as little as 0.1–0.01 mol % of Pd(OAc)₂ without an external ligand.[7] This approach offers a cost-effective and operationally simple alternative.
Base and Solvent Considerations
The base plays a dual role in the catalytic cycle: it neutralizes the hydrobromide salt of the starting material and facilitates the deprotonation step during C-H activation. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium acetate (KOAc).
The choice of solvent is also critical. High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are frequently used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[7]
Alternative Catalyst Systems
While palladium is the dominant choice, other transition metals have also been successfully employed for the C-H functionalization of imidazo[1,2-a]pyridines:
-
Copper Catalysis: Copper(I) catalysts have been utilized for the C-3 arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates, offering a more economical alternative to palladium.[11]
-
Iridium Catalysis: For C-H borylation, iridium catalysts are the standard, enabling the introduction of a boronate ester group that can be further elaborated through Suzuki-Miyaura cross-coupling.[12][13][14][15][16] This two-step sequence provides access to a wide array of derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the C-H arylation and borylation of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide.
Protocol 1: Palladium-Catalyzed Direct C-3 Arylation
This protocol is adapted from established procedures for the direct arylation of imidazo[1,2-a]pyridines.[6][7]
Materials:
-
6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
-
Aryl bromide or tosylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable phosphine ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous, degassed solvent
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv), the aryl bromide/tosylate (1.2 equiv), Pd(OAc)₂ (2-5 mol %), and SPhos (4-10 mol %).
-
Addition of Base and Solvent: Add K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.5 equiv). The excess base is crucial to first neutralize the hydrobromide salt and then to participate in the C-H activation step. Add anhydrous, degassed DMAc (to a concentration of 0.1-0.2 M).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Rationale for Key Steps:
-
Inert Atmosphere: Prevents the oxidation of the phosphine ligand and the active Pd(0) species.
-
Excess Base: Essential for both the in-situ neutralization of the hydrobromide salt and for facilitating the concerted metalation-deprotonation (CMD) pathway in the C-H activation step.
-
High Temperature: Provides the necessary activation energy for the C-H bond cleavage.
Protocol 2: Iridium-Catalyzed C-H Borylation
This protocol is based on established methods for the iridium-catalyzed borylation of heterocycles.[12][13][14]
Materials:
-
6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (or [Ir(cod)Cl]₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or Cyclohexane
-
Anhydrous, degassed solvent
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add [Ir(cod)OMe]₂ (1.5 mol %), dtbpy (3.0 mol %), and B₂pin₂ (1.5 equiv) to a Schlenk tube.
-
Addition of Substrate and Base: Add 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv) and K₂CO₃ (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed THF or cyclohexane (to a concentration of 0.2-0.5 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Rationale for Key Steps:
-
Iridium/Bipyridine Catalyst: This combination is the gold standard for C-H borylation, demonstrating high activity and selectivity.
-
B₂pin₂: Serves as the boron source for the reaction.
-
Base: While the mechanism is not fully elucidated, a base is often beneficial for the regeneration of the active catalyst.
Data Presentation
Table 1: Comparison of Catalyst Systems for C-3 Arylation of Imidazo[1,2-a]pyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Loading (mol %) | Reference |
| Pd(OAc)₂ | SPhos | K₂CO₃ | DMAc | 120 | 2 | [6][8] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMAc | 130 | 5 | [7] |
| Pd(OAc)₂ | None | KOAc | DMAc | 150 | 0.1-1 | [7] |
| CuI | None | K₃PO₄ | DMF | 120 | 10 | [11] |
Visualization of Key Processes
Catalytic Cycle for Palladium-Catalyzed Direct Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening C-H activation catalysts.
Conclusion and Future Outlook
The C-H activation of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is a highly viable and strategic approach for the synthesis of novel derivatives for drug discovery. Palladium-based catalysts, particularly in combination with electron-rich, bulky phosphine ligands, offer a robust and versatile platform for direct C-3 arylation. For the introduction of a boronate handle for further diversification, iridium-catalyzed borylation is the method of choice. The protocols and rationale presented in this guide provide a solid foundation for researchers to successfully implement these powerful synthetic transformations. Future research will likely focus on the development of more sustainable and economical catalyst systems, such as those based on earth-abundant metals, and the expansion of the reaction scope to include a wider range of coupling partners and functional groups.
References
-
Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry.[Link][6][8]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry.[Link][7]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters.[Link][11]
-
Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. PubMed.[Link]
-
Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry.[Link]
-
Synthetic routes to prepare 3‐arylimidazo[1,2‐a]pyridine by direct... ResearchGate.[Link]
-
Role of N-Acyl Amino Acid Ligands in Pd(II)-Catalyzed Remote C–H Activation of Tethered Arenes. Journal of the American Chemical Society.[Link]
-
C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters.[Link][1]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers.[Link]
-
Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. CNR-IRIS.[Link][4]
-
Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate.[Link]
-
Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Apollo.[Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.[Link][2]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC.[Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. MDPI.[Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.[Link]
-
Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen. PubMed.[Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.[Link][9]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. SciSpace.[Link][10]
-
Palladium‐Catalyzed C‐H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen | Request PDF. ResearchGate.[Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]
-
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC.[Link][5]
-
IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. University of Rochester.[Link][12]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate.[Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.[Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.[Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381180026_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link]3]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation | Request PDF. ResearchGate. [https://www.researchgate.net/publication/334238592_Synthesis_of_Imidazo12-a]pyridines_C-H_Functionalization_in_the_Direction_of_C-S_Bond_Formation]([Link])
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. De Gruyter.[Link]
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.[Link]
-
Iridium-catalyzed C-H borylation of pyridines. PubMed.[Link][13]
-
Iridium-catalyzed C-H borylation of pyridines. - Semantic Scholar. Semantic Scholar.[Link][14]
-
Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines | Request PDF. ResearchGate.[Link]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine | Request PDF. ResearchGate. [https://www.researchgate.net/publication/257451969_Palladium-Catalyzed_Regioselective_Arylation_of_Imidazo12-a]pyrimidine]([Link])
-
Iridium-catalyzed C-H borylation of pyridines | Request PDF. ResearchGate.[Link][15]
-
Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.[Link][16]
-
Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [https://www.researchgate.net/figure/Chlorination-of-imidazo12-a]pyridines_tbl1_323204910]([Link])
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed.[Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals.[Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
The Strategic Synthesis of Kinase Inhibitors from 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide: An Application and Protocol Guide
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds and marketed drugs.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to optimize interactions with biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[2][3] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for therapeutic intervention.[3]
The 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is a key starting material in the synthesis of a diverse array of kinase inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[4] This capability is crucial for exploring the structure-activity relationship (SAR) and fine-tuning the pharmacological properties of the resulting inhibitor.[5] The methyl group at the 3-position can also influence the molecule's interaction with the target kinase. This guide provides a detailed overview of the synthetic strategies and experimental protocols for preparing kinase inhibitors using this valuable building block.
Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling
The cornerstone of synthesizing kinase inhibitors from 6-Bromo-3-methylimidazo[1,2-a]pyridine is the Suzuki-Miyaura cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction offers several advantages in drug discovery, including mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic boronic acids.[4][8]
The "Why" Behind the Suzuki-Miyaura Coupling:
-
Versatility: A vast library of boronic acids and their derivatives are commercially available, enabling the rapid generation of a diverse range of analogs for SAR studies.[4] This allows for the systematic exploration of how different substituents at the 6-position of the imidazo[1,2-a]pyridine core affect kinase inhibitory activity and selectivity.
-
Efficiency and Reliability: The Suzuki-Miyaura coupling is a well-established and robust reaction, often providing high yields of the desired product.[9] Its reliability is a significant asset in multi-step syntheses common in drug development.
-
Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide array of functional groups present in complex molecules, minimizing the need for protecting group strategies that can add steps and reduce overall yield.[6]
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle consists of three key steps: oxidative addition of the aryl halide (our 6-bromo-imidazo[1,2-a]pyridine) to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a Representative PI3Kα Inhibitor Analog
This protocol details the synthesis of a 6-aryl-3-methylimidazo[1,2-a]pyridine derivative, a scaffold known to exhibit inhibitory activity against kinases such as PI3Kα.[10][11] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is frequently observed in cancer.[10][12]
Safety and Handling Precautions
-
6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide: This compound may cause skin, eye, and respiratory irritation.[13][14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Dioxane is a flammable and potentially carcinogenic solvent. Pyridine is a flammable, harmful, and irritating liquid.[15] Use in a well-ventilated area and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][16]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Bromo-3-methylimidazo[1,2-a]pyridine HBr | 291.01 | 1.0 | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 220.06 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water (degassed) | 18.02 | - | - |
Experimental Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (291 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (264 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(4-hydroxyphenyl)-3-methylimidazo[1,2-a]pyridine.
Microwave-Assisted Alternative Protocol
Microwave-assisted synthesis can significantly reduce reaction times.[17]
-
Combine the reactants, base, and catalyst in a microwave-safe reaction vial as described above.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-140 °C for 20-40 minutes.[17]
-
Follow the workup and purification procedure as described in the conventional heating method.
Characterization of the Final Product
The identity and purity of the synthesized kinase inhibitor should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Signals corresponding to the protons on the imidazo[1,2-a]pyridine core and the newly introduced aryl group. The chemical shifts and coupling constants will be characteristic of the final structure. |
| ¹³C NMR (Carbon-13 NMR) | Peaks corresponding to all unique carbon atoms in the molecule. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the desired product. |
| HRMS (High-Resolution Mass Spectrometry) | Provides the exact mass of the molecule, confirming its elemental composition. |
Application in Kinase Inhibition: Targeting the PI3K/AKT Signaling Pathway
The synthesized imidazo[1,2-a]pyridine derivatives can be screened for their inhibitory activity against various kinases. For instance, derivatives of this scaffold have shown potent inhibition of PI3Kα.[10]
Caption: Inhibition of the PI3K/AKT signaling pathway.
The synthesized compounds can be evaluated in biochemical assays to determine their IC₅₀ values against specific kinases. For example, the SGK1 inhibitor GSK650394, which shares a related structural core, has an IC₅₀ of 62 nM against SGK1.[18][19] Promising compounds can then be advanced to cell-based assays to assess their effects on cancer cell proliferation and their mechanism of action.[18][20] For instance, studies have shown that some imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines.[10]
Conclusion: A Versatile Platform for Drug Discovery
6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient and systematic exploration of the chemical space around the imidazo[1,2-a]pyridine scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors for the potential treatment of cancer and other diseases. The continued exploration of this privileged scaffold is likely to yield new and improved therapeutic agents in the future.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Sherk, A. B., et al. (n.d.).
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
- Peixoto, C., et al. (2025, September 8). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC - NIH.
- Li, Y., et al. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. (n.d.). Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC.
- 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride. (2023, July 7). Apollo Scientific.
- Pyridine hydrobromide Safety D
- Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer. (n.d.). PMC.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI.
- A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. (n.d.). Benchchem.
- Safety D
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2023, January 17). PMC.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry. (2020, February 18).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021, October 8).
- Aldrich B65705 - • SAFETY D
- PYRIDINE HYDROBROMIDE CAS NO 18820-82-1 MATERIAL SAFETY D
- GSK 650394 | Other Kinases. (n.d.). Tocris Bioscience.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. carlroth.com [carlroth.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GSK 650394 | Other Kinases | Tocris Bioscience [tocris.com]
- 20. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide
Welcome to the Technical Support Center for heterocyclic synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antiviral, antibacterial, and anticancer agents 1. However, synthesizing the 6-bromo-3-methyl derivative specifically as a high-purity hydrobromide salt presents unique thermodynamic and kinetic challenges.
This guide is designed for research scientists and process chemists. It bypasses basic textbook theory to directly address yield attrition, regioselectivity, and isolation bottlenecks through causality-driven troubleshooting and self-validating protocols.
Part 1: Mechanistic Pathway & Yield Bottlenecks
The classical Tschitschibabin reaction involves the condensation of 2-amino-5-bromopyridine with an α -haloaldehyde (such as 2-bromopropanal). The reaction proceeds via an initial SN2 alkylation at the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration. Understanding this sequence is critical because yield loss almost always occurs due to the degradation of the electrophile before the initial alkylation can complete.
Mechanistic pathway of the Tschitschibabin cyclization forming the imidazopyridine core.
Part 2: Troubleshooting Guides & FAQs
Q1: My standard condensation yields are consistently below 40%, and the reaction mixture turns into a black tar. What is the primary cause of this yield attrition? A1: The primary culprit is the thermal instability of the 3-carbon electrophile. 2-Bromopropanal is highly prone to self-condensation and polymerization at temperatures above 50 °C. Causality: When the electrophile degrades, the stoichiometric ratio is skewed. This leaves unreacted 2-amino-5-bromopyridine in the mixture and creates a polymeric tarry matrix that traps the desired product. Solution: Do not use the free aldehyde. Instead, use an acetal-protected precursor (e.g., 2-bromopropanal diethyl acetal) under mildly acidic conditions. This allows for the slow, in situ release of the aldehyde, keeping its steady-state concentration low and favoring the bimolecular reaction over self-polymerization.
Q2: I am observing incomplete cyclization. How do I drive the reaction to the fully aromatized imidazopyridine? A2: If the reaction stalls, it is often due to an insufficient driving force for the final dehydration step (from the hemiaminal to the aromatic system). Causality: Dehydration requires adequate thermal energy and a solvent that can stabilize the leaving water molecule. Solution: Switch to a polar protic solvent like absolute ethanol. Alternatively, microwave irradiation has been proven to significantly reduce reaction times and enhance product yields by providing rapid, uniform heating that drives the dehydration step to completion 1.
Q3: How can I transition to a modern, catalytic approach to avoid handling unstable α -haloaldehydes entirely? A3: You can utilize a transition-metal-catalyzed oxidative coupling. For instance, reacting 2-aminopyridines with unmodified ketones or aldehydes using a Copper(I) catalyst (e.g., CuI) under aerobic conditions 2. Causality: The copper catalyst facilitates an aerobic oxidative C-N bond-forming process via an Ortoleva-King type reaction. Oxygen acts as the terminal oxidant, bypassing the need for pre-halogenated starting materials and drastically improving the atom economy of the synthesis.
Q4: The target is specifically the hydrobromide salt. What is the most efficient way to isolate this salt form with >98% purity? A4: Causality: During the condensation of 2-amino-5-bromopyridine with 2-bromopropanal, one equivalent of HBr is naturally generated. Because the imidazopyridine core is basic, it immediately protonates to form the hydrobromide salt. Over-basifying the mixture during workup to isolate the free base, only to re-acidify it later, introduces unnecessary yield losses. Solution: Capitalize on the differential solubility of the salt. The 6-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is highly crystalline and poorly soluble in cold ethanol. Simply cool the reaction mixture to 0 °C to selectively precipitate the salt, leaving the tarry byproducts in solution.
Part 3: Quantitative Data & Method Comparison
The table below summarizes the quantitative differences between various synthetic routes for this specific scaffold.
| Synthesis Methodology | Reagents / Catalyst | Temp / Time | Typical Yield | Key Advantage / Causality |
| Classical Tschitschibabin | 2-Bromopropanal, EtOH | 80 °C / 6 h | 40–55% | Direct, but highly prone to electrophile polymerization. |
| Acetal In-Situ Release | 2-Bromopropanal diethyl acetal, HBr | 80 °C / 5 h | 75–85% | Gradual electrophile release prevents tar formation. |
| Microwave-Assisted | 2-Bromopropanal, Solvent-free | 60 °C / 30 min | >85% | Rapid heating drives dehydration, reducing side reactions. |
| Aerobic Oxidative Coupling | Propanal, CuI, O 2 | 100 °C / 12 h | 60–70% | Avoids unstable α -haloaldehydes entirely. |
Part 4: Self-Validating Experimental Protocol
This optimized protocol utilizes the acetal in-situ release method to maximize the yield of the hydrobromide salt. The procedure is designed as a self-validating system with built-in analytical checkpoints.
Reagents Required:
-
2-Amino-5-bromopyridine (1.0 equiv, 10 mmol)
-
2-Bromopropanal diethyl acetal (1.2 equiv, 12 mmol)
-
Aqueous HBr (48% w/w, 0.5 mL)
-
Absolute Ethanol (30 mL)
-
Diethyl Ether (for washing)
Step-by-Step Methodology:
-
Electrophile Activation: In a 100 mL round-bottom flask, dissolve 2-bromopropanal diethyl acetal in 15 mL of absolute ethanol. Add the aqueous HBr. Stir at 60 °C for 30 minutes.
-
Causality: The acid catalyzes the hydrolysis of the acetal, generating the reactive 2-bromopropanal in situ at a controlled rate.
-
-
Nucleophilic Addition: Dissolve 2-amino-5-bromopyridine in 15 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 1 hour using an addition funnel.
-
Causality: Dropwise addition ensures the nucleophile is always in excess relative to the transiently formed aldehyde, suppressing aldehyde self-condensation.
-
-
Cyclization & Dehydration: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the reaction at 3 hours. You should observe the disappearance of the starting material ( m/z 173/175). Look for the transient hemiaminal intermediate ( [M+H]+ m/z 229). The reaction is complete when the mass fully transitions to the dehydrated aromatized product ( [M+H]+ m/z 211) 3.
-
-
Targeted Isolation: Remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.
-
Causality: The hydrobromide salt will spontaneously crystallize as a white/off-white solid due to its low solubility in cold ethanol.
-
-
Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold diethyl ether ( 3×10 mL) to remove any residual unreacted starting materials or soluble organic impurities. Dry under a high vacuum to afford pure 6-bromo-3-methylimidazo[1,2-a]pyridine hydrobromide.
Part 5: Troubleshooting Workflow
Use the following decision tree if your analytical checkpoints fail to validate the expected reaction progress.
Troubleshooting decision tree for resolving low yields in imidazo[1,2-a]pyridine synthesis.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.1
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. 2
-
Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation - The Journal of Organic Chemistry (ACS Publications). 3
Sources
Technical Support Center: Troubleshooting Debromination in Imidazo[1,2-a]pyridine Cross-Coupling Reactions
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this heterocyclic core, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, a common and often frustrating side reaction that plagues these transformations is the premature loss of the bromo substituent, a process known as hydrodebromination or simply debromination. This leads to the formation of the corresponding protonated imidazo[1,2-a]pyridine, reducing the yield of the desired product and complicating purification.[2][3]
This technical guide provides an in-depth troubleshooting resource for researchers encountering debromination side reactions in their imidazo[1,2-a]pyridine cross-coupling experiments. We will explore the underlying mechanisms, dissect the key reaction parameters that influence this unwanted pathway, and offer systematic, actionable solutions to mitigate its occurrence.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in the cross-coupling of bromo-imidazo[1,2-a]pyridines?
Debromination is a side reaction where the bromine atom on the imidazo[1,2-a]pyridine ring is replaced by a hydrogen atom.[2] This is problematic for several reasons:
-
Reduced Yield: The primary consequence is a lower yield of the desired coupled product, as the starting material is consumed in an unproductive pathway.
-
Purification Challenges: The debrominated byproduct often has similar polarity to the starting material and sometimes the product, making chromatographic separation difficult and time-consuming.
-
Inaccurate Stoichiometry: The formation of the debrominated species can complicate reaction monitoring and analysis, leading to confusion about reaction progress and conversion rates.
The imidazo[1,2-a]pyridine core, being a relatively electron-rich and nitrogen-containing heterocycle, can be particularly susceptible to debromination compared to simpler aryl bromides.[4]
Q2: What are the primary mechanistic pathways that lead to debromination?
Understanding the mechanism is key to devising effective troubleshooting strategies. Debromination in palladium-catalyzed cross-coupling reactions can occur through several pathways:
-
β-Hydride Elimination: After oxidative addition of the bromo-imidazo[1,2-a]pyridine to the Pd(0) catalyst, if a hydride source is available, a Pd(II)-hydride intermediate can form. Subsequent reductive elimination of this intermediate yields the debrominated product and regenerates the Pd(0) catalyst.[5]
-
Protonolysis of the Organopalladium Intermediate: In the presence of protic sources (like water or alcohols), the Ar-Pd(II)-X intermediate can be protonated, leading to the debrominated product.[2]
-
Direct Reduction of the Aryl Halide: In some cases, the Pd(0) catalyst, in the presence of a hydride source, can directly reduce the bromo-imidazo[1,2-a]pyridine without going through a formal oxidative addition-reductive elimination cycle.
The choice of base, solvent, and even the ligand can influence which of these pathways is dominant.[2]
Advanced Troubleshooting: A Deeper Dive
Issue 1: Significant formation of the debrominated imidazo[1,2-a]pyridine byproduct is observed by LC-MS or NMR.
This is the most common manifestation of the problem. A systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting debromination.
The base and solvent are often the primary culprits in promoting debromination.
-
Base Selection: Strong bases, particularly in the presence of protic solvents, can generate hydride species that are potent reducing agents.[2]
-
Recommendation: Switch from strong bases like alkoxides (e.g., NaOtBu, KOtBu) to milder inorganic bases. Weaker bases are less prone to generating hydride donors.[4]
-
Rationale: Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective in minimizing debromination.[2] For instance, in challenging Suzuki couplings of N-heterocycles, K₃PO₄ is a well-regarded choice.
-
-
Solvent System: Protic solvents (e.g., water, alcohols) can act as a source of protons or hydrides, facilitating debromination.[2]
-
Recommendation: Switch to aprotic solvents such as dioxane, THF, or toluene. If a co-solvent is necessary for solubility, minimize the amount of the protic component.
-
Rationale: Aprotic solvents reduce the availability of potential hydride donors, thereby disfavoring the debromination pathway.
-
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Base | K₃PO₄, Cs₂CO₃, KF | Milder bases are less likely to generate hydride species that cause debromination.[2][4] |
| Solvent | Dioxane, THF, Toluene (anhydrous) | Aprotic solvents limit the availability of proton and hydride sources.[2] |
The nature of the palladium catalyst and its coordinating ligand significantly influences the relative rates of the desired cross-coupling versus the undesired debromination.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are known to promote the desired reductive elimination over competing side reactions.[3] N-heterocyclic carbene (NHC) based catalysts can also be highly effective.[2]
-
Rationale: These ligands stabilize the palladium center and accelerate the C-C or C-N bond-forming reductive elimination step, making it kinetically more favorable than the debromination pathway.[6]
-
| Ligand Type | Examples | Key Advantage for Mitigating Debromination |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Accelerate reductive elimination, outcompeting debromination.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Form highly stable and active catalysts that can promote challenging couplings.[7] |
Temperature and reaction time are crucial parameters that can be tuned to favor the desired transformation.
-
Temperature: Higher temperatures can sometimes increase the rate of side reactions.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration.
-
Rationale: Lowering the temperature can enhance the selectivity of the reaction by disfavoring side reactions that may have a higher activation energy.[2]
-
-
Reaction Time: Prolonged reaction times can lead to catalyst degradation and an increased likelihood of side reactions.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Issue 2: Low or no conversion to the desired product, with debromination being a major side product.
In this scenario, the catalytic cycle is inefficient for the desired coupling, allowing the debromination pathway to dominate.
Caption: A logical approach to address low conversion with concurrent debromination.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.
-
Recommendation: Use a fresh batch of catalyst or a pre-catalyst that is air- and moisture-stable. Ensure the reaction mixture is thoroughly degassed to remove oxygen.
-
Rationale: An inactive catalyst will not promote the desired coupling, leaving the starting material vulnerable to slower side reactions like debromination.
-
-
Purity of Coupling Partner: The stability and purity of the coupling partner (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig amination) are crucial.
-
Recommendation: Use a freshly opened bottle of the coupling partner or purify it before use. For Suzuki reactions, consider using the corresponding boronate ester, which can be more stable than the boronic acid.
-
Rationale: If the coupling partner degrades, its effective concentration decreases, slowing down the desired reaction and allowing more time for debromination to occur.[2]
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromo-imidazo[1,2-a]pyridine with Minimized Debromination
This protocol employs a bulky, electron-rich ligand and a milder base to suppress debromination.
Reagents and Materials:
-
Bromo-imidazo[1,2-a]pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-imidazo[1,2-a]pyridine, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Preventing Debromination in Suzuki Coupling of Bromo-imidazoles.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- BenchChem. (2025). Overcoming By-product Formation in Imidazo[1,2-a]pyridine Synthesis.
- BenchChem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig Amination. [Link]
- BenchChem. (2025).
-
Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]
-
Jones, A. M., et al. (2015). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications, 51(88), 15972-15975. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
-
Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3043-3050. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. cfmot.de [cfmot.de]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Recrystallization of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide via recrystallization. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the recrystallization of this specific heterocyclic hydrobromide salt.
Q1: What are the critical molecular features of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide that dictate solvent choice?
Answer: Understanding the molecule's structure is the foundation of solvent selection. Two key features dominate its behavior:
-
The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is inherently polar. The nitrogen atoms, particularly the one in the pyridine ring, are capable of hydrogen bonding.[1]
-
The Hydrobromide Salt (HBr): This is the most crucial feature for solubility. The molecule is protonated, forming an ionic salt. This dramatically increases its polarity compared to the freebase form and generally imparts significant solubility in polar protic solvents (like alcohols and water) and insolubility in non-polar solvents (like hexanes or toluene).
Therefore, your solvent strategy must account for purifying a polar, ionic salt, not just a standard organic molecule.
Q2: How do I systematically screen for a suitable single-recrystallization solvent?
Answer: The ideal solvent should dissolve the compound completely when hot (ideally at boiling point) but poorly when cold (at room temperature or in an ice bath).[2][3] A systematic approach is essential.
The process involves testing small quantities of your crude material (~20-50 mg) in small volumes of various solvents (~0.5-1 mL). The goal is to identify a solvent that fits the profile described in the table below.
Data Presentation: Solvent Screening Template
Use a table like the one below to meticulously record your observations. This data is invaluable for decision-making.
| Solvent System | Polarity | Boiling Point (°C) | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations (e.g., color, crystal habit, oiling) |
| Water | Very High | 100 | Record observation | Record observation | Record observation | Good for highly polar salts.[1] |
| Ethanol | Polar Protic | 78 | Record observation | Record observation | Record observation | Often a good starting point for polar organics. |
| Isopropanol | Polar Protic | 82 | Record observation | Record observation | Record observation | Slower evaporation than ethanol can yield better crystals.[4] |
| Methanol | Polar Protic | 65 | Record observation | Record observation | Record observation | High solubility may result in lower yields. |
| Acetonitrile | Polar Aprotic | 82 | Record observation | Record observation | Record observation | |
| Acetone | Polar Aprotic | 56 | Record observation | Record observation | Record observation | Low boiling point can make it tricky to handle. |
| Toluene | Non-polar | 111 | Record observation | Record observation | Record observation | Unlikely to be a good single solvent due to salt nature. |
| Hexanes | Non-polar | 69 | Record observation | Record observation | Record observation | Likely to be an anti-solvent. |
Q3: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a crystalline solid.[5][6] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[7][8]
Common Causes & Solutions:
-
High Impurity Concentration: A large amount of impurity can significantly depress the melting point of your compound, causing it to separate as a liquid.
-
Solution: Attempt to purify the material by another method first (e.g., a quick column chromatography or trituration) to increase the initial purity.
-
-
Melting Point Below Solution Temperature: The compound is precipitating at a temperature above its melting point.[7]
-
Solution 1: Add More Solvent. Re-heat the solution to re-dissolve the oil, add a small amount more of the hot solvent, and allow it to cool much more slowly.[5][7] This keeps the compound in solution until the temperature drops below its melting point.
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point.
-
-
Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil before it has time to form an ordered crystal lattice.[6]
-
Solution: Ensure a very slow cooling rate. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.
-
Q4: I've tried cooling the solution, but no crystals are forming. What should I do?
Answer: This is a very common issue, typically arising from two main causes.[5]
-
Cause 1: Too Much Solvent Was Used. This is the most frequent reason for crystallization failure.[1][7] The solution is not saturated enough for crystals to form.
-
Solution: Gently boil off some of the solvent to increase the concentration of the solute.[1] Bring the solution back to a boil to ensure everything is dissolved, then attempt to cool again.
-
-
Cause 2: The Solution is Supersaturated. The solution holds more dissolved solute than it theoretically should and requires a nucleation event to begin crystallization.[5]
-
Solution 1: Scratching. Use a clean glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1][5]
-
Solution 2: Seeding. If you have a pure crystal of the target compound, add a tiny speck (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[1][9]
-
Q5: When and how should I use a two-solvent (mixed-solvent) system?
Answer: A two-solvent system is ideal when no single solvent provides the desired solubility profile. The technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and one in which it is very poorly soluble (the "poor" or "anti-solvent").[1][10][11]
Typical Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.[11][12]
-
Add a few more drops of the hot "good" solvent to just re-clarify the solution.
-
Allow the solution to cool slowly and undisturbed to promote crystal formation.[11]
For 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, a likely pair would be a polar solvent it dissolves in (like ethanol or isopropanol) as the "good" solvent, and a less polar or non-polar solvent it is insoluble in (like ethyl acetate or hexanes) as the "anti-solvent".
Experimental Workflows & Protocols
Mandatory Visualization: Solvent Selection Workflow
This flowchart outlines the logical steps for identifying an optimal recrystallization solvent or solvent system.
Caption: A workflow for systematic solvent selection.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol.
-
Heating: Heat the mixture to a gentle boil on a stirrer-hotplate.
-
Solvent Addition: While boiling, add more hot isopropanol in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration into a pre-warmed clean flask to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Crystallization: Once crystals begin to form and the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While maintaining the heat, add ethyl acetate (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness appears.[1]
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. The solution is now saturated.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Drying: Collect, wash with a small amount of the cold ethanol/ethyl acetate mixture, and dry the crystals as described in the single-solvent protocol.
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
Virtual Lab. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Science Learning Center. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 13. praxilabs.com [praxilabs.com]
Technical Support Center: Navigating the Challenges of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide in Organic Synthesis
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the poor solubility of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in organic reactions. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate these common experimental hurdles and achieve your synthetic goals.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 6-bromo-3-methyl derivative is a key building block for accessing a diverse range of analogues through cross-coupling reactions. However, its common commercial form as a hydrobromide salt presents a significant solubility challenge in many standard organic solvents, often leading to low reaction yields, poor reproducibility, and difficulties in purification. This guide provides a structured, question-and-answer approach to understanding and overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide not dissolving in my reaction solvent?
A1: The poor solubility of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in many common organic solvents is due to its salt-like nature. The hydrobromide salt is ionic, making it more soluble in polar protic solvents like water and less soluble in the non-polar or moderately polar aprotic solvents typically used for cross-coupling reactions (e.g., toluene, dioxane, THF). The strong ionic interactions within the crystal lattice of the salt require a significant amount of energy to overcome, which these solvents cannot provide.
Q2: Can I use polar aprotic solvents like DMF or DMSO to dissolve the hydrobromide salt?
A2: Yes, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally better choices for dissolving heteroaromatic salts. These solvents have higher dielectric constants and are better able to solvate ions. However, complete dissolution may still not be achieved at room temperature, and heating may be required. Be aware that the solubility of hybrid halide perovskites, which share some characteristics with organic salts, has been shown to vary significantly with temperature in DMF and DMSO.[1] While these solvents can be effective, they can also complicate product isolation and purification due to their high boiling points.
Q3: Is it necessary to neutralize the hydrobromide salt before starting my reaction?
A3: In most cases, yes. The acidic proton of the hydrobromide can interfere with many organometallic reactions, particularly palladium-catalyzed cross-couplings. The presence of the acid can protonate basic ligands, deactivate the catalyst, and lead to unwanted side reactions. More importantly, the neutral freebase form of the imidazo[1,2-a]pyridine is significantly more soluble in common organic solvents than the hydrobromide salt. Therefore, neutralizing the salt to form the freebase is a critical step for achieving a homogeneous reaction mixture and obtaining good yields.
Troubleshooting Guide: Strategies for Overcoming Poor Solubility
This section provides detailed protocols and explanations for common issues encountered when using 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in organic reactions.
Issue 1: The hydrobromide salt is insoluble in the desired reaction solvent, leading to a heterogeneous mixture and poor reactivity.
Solution 1: In Situ Freebasing with an Inorganic Base
This is often the most convenient approach as it avoids a separate workup step. The base is added directly to the reaction mixture to neutralize the hydrobromide salt and generate the more soluble freebase in situ.
-
Causality: The addition of a suitable base deprotonates the pyridinium nitrogen, breaking the ionic bond and generating the neutral, more organo-soluble freebase. This allows the substrate to dissolve in the reaction solvent, enabling it to participate in the catalytic cycle.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base. It is often effective but may require higher temperatures and longer reaction times due to its limited solubility in some organic solvents.
-
Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than K₂CO₃, often leading to faster and more efficient reactions. It is a stronger base and can be particularly effective for challenging couplings.
-
Potassium Phosphate (K₃PO₄): Another effective base, particularly in Suzuki-Miyaura couplings.
-
-
Experimental Protocol (General for Suzuki-Miyaura Coupling):
-
To a dry reaction vessel, add 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the palladium catalyst and ligand.
-
Add the chosen inorganic base (2.0-3.0 equiv.).
-
Add the degassed reaction solvent (e.g., dioxane, toluene, or a mixture with water).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the freebasing to occur before heating to the desired reaction temperature. This pre-stirring step is crucial for ensuring the substrate is in its active form before the catalytic cycle begins.
-
Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.
Caption: Workflow for in situ freebasing in a cross-coupling reaction.
-
Solution 2: Prior Freebasing and Extraction
For reactions that are particularly sensitive to the presence of inorganic salts or water, it is advisable to convert the hydrobromide to the freebase in a separate step.
-
Causality: This method ensures that the starting material is fully neutralized and free of the bromide counter-ion before being introduced into the reaction. This can lead to cleaner reactions and higher yields, especially in cases where the bromide ion might interfere with the catalyst.
-
Experimental Protocol:
-
Dissolve the 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide in a minimal amount of water.
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise until the pH of the solution is basic (pH ~8-9).
-
The freebase may precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) several times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the freebase, which can then be used directly in the subsequent reaction.
Caption: Step-by-step protocol for prior freebasing and extraction.
-
Issue 2: Even after adding a base, the reaction mixture remains heterogeneous or the reaction does not proceed to completion.
Solution 3: Solvent System Optimization and Use of Co-solvents
The choice of solvent is critical, and a single solvent may not be optimal.
-
Causality: A co-solvent system can modulate the polarity of the reaction medium to dissolve both the polar starting material (or its transient salt form) and the less polar organometallic intermediates. Water is often a beneficial co-solvent in Suzuki reactions as it can help to dissolve the inorganic base and facilitate the transmetalation step.
-
Recommended Solvent Systems:
-
Dioxane/Water: A common and effective mixture for Suzuki and Buchwald-Hartwig reactions.
-
Toluene/Water: Another effective system, particularly for Suzuki couplings.
-
DMF or DMSO: As mentioned, these can be used as the primary solvent, especially if the freebase also exhibits limited solubility in less polar solvents.
-
-
Troubleshooting Tip: If your reaction is sluggish in a non-polar solvent with an inorganic base, consider adding a small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water) to facilitate the dissolution of the base and promote the reaction.
Solution 4: Application of Phase-Transfer Catalysis (PTC)
In cases where there is a significant solubility mismatch between the organic substrate and the inorganic base, a phase-transfer catalyst can be highly effective.
-
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the base (or other anions) from the solid or aqueous phase into the organic phase where the reaction occurs.[2][3] This increases the effective concentration of the base in the organic phase, accelerating the reaction. The use of PTC can allow for milder reaction conditions and may eliminate the need for highly polar aprotic solvents.[4]
-
Experimental Protocol (Modification for PTC):
-
Follow the general protocol for in situ freebasing.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., 5-10 mol% of TBAB) along with the other reactants.
-
A biphasic solvent system (e.g., toluene/water) is often ideal for PTC.
Caption: Simplified mechanism of phase-transfer catalysis.
-
Summary of Recommended Conditions for Common Cross-Coupling Reactions
The following table provides starting points for optimizing reactions with 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide.
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Suzuki-Miyaura Coupling | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | The use of an aqueous co-solvent is often beneficial.[5] |
| Buchwald-Hartwig Amination | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Stronger bases like NaOtBu are common, but weaker bases can be used with appropriate ligand selection. |
| Sonogashira Coupling | Et₃N, DIPA, K₂CO₃ | DMF, Toluene, THF | A copper co-catalyst (e.g., CuI) is typically required. |
Final Recommendations
For researchers encountering solubility issues with 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, the most robust and generally applicable strategy is to perform an in situ freebasing with a suitable inorganic base, such as potassium or cesium carbonate, in a polar aprotic solvent or a mixed solvent system like dioxane/water. A pre-stirring period before heating is highly recommended to ensure the formation of the soluble freebase. If this approach fails, a prior freebasing and extraction should be considered. For particularly stubborn cases, the addition of a phase-transfer catalyst can provide a significant rate enhancement.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by this important building block and successfully advance their synthetic campaigns.
References
- Dalal Institute.
- NPTEL.
- Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. Part V. Catalytic method of alkylation of phenylacetonitrile and other C-H acids in aqueous medium. Roczniki Chemii, 39, 1401-1407.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Gallo, R., Dou, H. J. M., & Hassanaly, P. (1981). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Bulletin des Sociétés Chimiques Belges, 90(8), 849-879.
- Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Heterocyclic Silanolates with Substituted Aryl Iodides and Bromides. Organic Letters, 8(4), 649-652.
- Fairlamb, I. J. S. (2007). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 36(7), 1036-1045.
- Szostak, M., & Szostak, M. (2018). From In Situ Monitoring to Better Understanding of the Suzuki-Miyaura Cross Coupling in the Solid State. Crystal Growth & Design, 18(10), 6145-6153.
- Reddit. (2022, February 27).
- Mphahlele, M. J., & Maluleka, M. M. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1269-1277.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-methylimidazo[1,2-a]pyridine.
- Glycogen Bioscience. (n.d.). 6-Bromo-3-methylimidazo[1,2-a]pyridine.
- Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118.
- Khachatryan, D. S., & Matevosyan, S. V. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Russian Chemical Bulletin, 65(1), 14-28.
- BLDpharm. (n.d.). 1216222-91-1|6-Bromo-3-methylimidazo[1,2-a]pyridine.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fülöp, F., & Palkó, M. (2018).
- Clark, J. H., & Macquarrie, D. J. (2008). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- ChemicalBook. (2026, January 13). 6-CHLORO-3-BROMO-IMIDAZO[1,2-A]PYRIDINE | 886371-28-4.
- Ren, L. Z., & Meng, L. J. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Periodica Polytechnica Chemical Engineering, 52(2), 65-69.
- Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 547.
- Procter, D. J., & Gammack, A. D. (2021). Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions.
- PubChemLite. (n.d.). 6-bromo-3-methyl-3h-imidazo[4,5-b]pyridine.
- Gawinecki, R., & Trzybiński, D. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2392-2400.
- Deville, J. P., & Chen, Y. (2016). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES.
- Yorimitsu, H., & Perry, G. J. P. (2020). Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent. The Journal of Organic Chemistry, 85(15), 9838-9849.
- Webley, P. A., & Puxty, G. (2011).
- Grancini, G., & Nazeeruddin, M. K. (2019). Solubility of Hybrid Halide Perovskites in DMF and DMSO. ACS Energy Letters, 4(1), 251-257.
Sources
Technical Support Center: Stability & Storage of 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 2490426-52-1). Due to its specific structural vulnerabilities—a hygroscopic hydrobromide salt, a photo-sensitive carbon-bromine bond, and an electron-rich heterocycle—this compound requires rigorous handling to prevent rapid degradation.
Mechanistic FAQs: Understanding the Vulnerabilities
Q: Why does the compound turn from an off-white powder to a sticky, yellow/brown substance over time? A: This is a cascading degradation triggered by the hydrobromide (HBr) salt form. Inorganic acid salts like HBr are inherently hygroscopic[1]. When exposed to ambient humidity, the salt absorbs moisture, leading to deliquescence (hydrate formation). This localized moisture acts as a solvent micro-environment that accelerates the photo-oxidation of the electron-rich imidazo[1,2-a]pyridine core, leading to colored ring-opened or N-oxide byproducts[2].
Q: How does light exposure specifically damage this molecule? A: Light induces two distinct, destructive pathways. First, the C-Br bond at the 6-position is highly vulnerable to photodehalogenation. Under UV/visible light, a single-electron transfer (SET) mechanism can cause homolytic cleavage of the carbon-bromine bond, yielding a debrominated impurity[3]. Second, the imidazopyridine ring can act as a photosensitizer, reacting with atmospheric oxygen to generate reactive oxygen species (ROS) that oxidatively cleave the heterocyclic core[4].
Degradation Pathways
Caption: Logical relationship of environmental stressors driving compound degradation.
Troubleshooting Guide
If your experiments are yielding inconsistent results, consult the matrix below to identify the degradation mode and apply the correct remediation.
| Observation | Analytical Marker (LC-MS) | Root Cause | Preventive Action |
| Powder clumping / wet appearance | Broadened baseline, no new major peaks | Moisture absorption by the hygroscopic HBr salt. | Store in a desiccator; handle exclusively in a low-humidity glovebox. |
| Color shift to yellow/brown | M+16 (N-oxide) or lower mass ring-opened fragments | Photo-oxidation of the imidazopyridine core. | Store in amber vials under Argon; minimize ambient light exposure. |
| Loss of potency in biological assays | M-79 (Loss of Bromine isotope pattern) | Photodehalogenation driven by UV/Vis light. | Eliminate ambient light during benchwork; use actinic (amber) glassware. |
Quantitative Stability Profiles
The following table summarizes the expected purity retention of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide under various storage conditions. Data represents typical degradation kinetics for functionalized imidazopyridine HBr salts.
| Storage Condition | 1 Month Purity | 3 Months Purity | 6 Months Purity | 12 Months Purity | Primary Degradant |
| -20°C, Argon, Dark | >99.9% | >99.8% | 99.5% | 99.0% | None detected |
| 4°C, Air, Dark | 99.5% | 98.2% | 96.0% | 92.1% | Oxidative adducts |
| 25°C, 60% RH, Air | 97.1% | 91.4% | 84.5% | 73.2% | Hydrates, Oxides |
| 25°C, Ambient Light | 88.0% | 72.5% | 51.0% | <30.0% | Debrominated core |
Standard Operating Procedures (SOPs)
SOP 1: Inert Aliquoting & Long-Term Storage
Causality Check: Repeated freeze-thaw cycles introduce condensation. Aliquoting prevents bulk batch contamination. We use Argon instead of Nitrogen because Argon is denser than air and effectively "blankets" the powder, displacing reactive oxygen and moisture.
Caption: Step-by-step workflow for the aliquoting and long-term inert storage.
Step-by-Step Methodology:
-
Acclimation: Upon receiving the compound on dry ice, allow the sealed container to reach room temperature in a desiccator before opening. Opening while cold causes immediate atmospheric condensation on the hygroscopic salt.
-
Glovebox Transfer: Move the intact bottle, amber glass storage vials, and PTFE-lined caps into a glovebox purged with Argon (Relative Humidity < 5%).
-
Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg) to avoid future freeze-thaw cycles.
-
Sealing: Cap the vials tightly. Wrap the seam of the cap with Parafilm to create a secondary moisture barrier.
-
Storage: Place the aliquoted vials inside a secondary container with indicating silica gel desiccant. Store at -20°C.
SOP 2: Self-Validating LC-MS Quality Control
Trustworthiness Check: This protocol acts as a self-validating system. By establishing a "Day 0" baseline of the intact bromine isotopic signature, any subsequent deviation mathematically proves degradation without relying on external standards.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile. Do not use protic solvents like Water or Methanol for the stock solution, as they can facilitate in-vial hydrolysis while waiting in the autosampler queue.
-
Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient (5% to 95% B over 3 minutes).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Mass Spectrometry Validation: Extract the mass spectrum for the primary peak.
-
Pass Criteria: You must observe a characteristic 1:1 isotopic doublet for the molecular ion (M and M+2) due to the naturally occurring ^79^Br and ^81^Br isotopes.
-
Fail Criteria (Degradation): If the M+2 peak is absent and the primary mass has shifted by -79 Da, photodehalogenation has occurred. If a new peak appears at M+16, the imidazopyridine core has oxidized.
-
Sources
- 1. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines | MDPI [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparing Suzuki vs Stille coupling efficiency for 6-Bromo-3-methylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics, including zolpidem and alpidem. For drug development professionals and synthetic chemists, functionalizing this core—specifically at the C6 position of 6-Bromo-3-methylimidazo[1,2-a]pyridine —is a critical pathway for exploring structure-activity relationships (SAR).
This guide provides an objective, data-driven comparison of the two most prominent palladium-catalyzed cross-coupling methodologies used for C6-arylation: the Suzuki-Miyaura coupling and the Stille coupling .
Mechanistic Causality: The C6-Bromide Reactivity
The reactivity of the imidazo[1,2-a]pyridine ring system is highly position-dependent. While the C3 position is highly nucleophilic and prone to electrophilic aromatic substitution (such as direct arylation or iodination), the C6 position resides on the pyridine-derived portion of the fused bicyclic system[1].
When a halogen is present at C6, the C6–Br bond is slightly more electron-deficient than a standard phenyl bromide. This electron deficiency facilitates a highly efficient oxidative addition by Palladium(0) catalysts[2]. However, the basic nitrogen at the 1-position of the imidazo[1,2-a]pyridine core introduces unique challenges during the transmetalation and purification phases, dictating which coupling method is ultimately superior.
Palladium-catalyzed cross-coupling cycle for 6-Bromo-3-methylimidazo[1,2-a]pyridine.
Objective Performance Comparison
While both methods successfully yield C6-arylated products, their operational efficiencies differ drastically. Suzuki coupling relies on arylboronic acids, whereas Stille coupling utilizes arylstannanes. The quantitative data below highlights the stark contrast in their performance profiles for this specific heterocyclic scaffold[3][4][5].
| Reaction Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield | 75% – 92% | 50% – 70% |
| Catalyst Loading | 1 – 5 mol% | 5 – 10 mol% |
| Reaction Temperature | 80 °C – 100 °C | 110 °C – 130 °C |
| Reaction Time | 2 – 6 hours | 12 – 24 hours |
| Byproduct Toxicity | Low (Boric acid salts) | High (Organotin compounds) |
| Purification Difficulty | Low (Standard silica phase) | High (Requires KF workup) |
| Functional Group Tolerance | High (Except base-sensitive groups) | Very High (Neutral conditions) |
Causality of Yield Discrepancy: Suzuki couplings on imidazo[1,2-a]pyridines typically achieve >80% yields because the mild bases used (e.g., K₂CO₃) efficiently generate the reactive boronate complex required for transmetalation without degrading the heterocyclic core[2]. Conversely, Stille couplings on similar scaffolds often stall at ~50-70% yield due to the sluggish transmetalation of organostannanes and the tendency of the basic imidazopyridine nitrogen to coordinate with the palladium catalyst, inhibiting the cycle[4].
Decision matrix comparing Suzuki and Stille coupling pathways for C6-arylation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic necessity.
Protocol A: Suzuki-Miyaura Coupling (Preferred Method)
This protocol utilizes a biphasic solvent system. The causality here is critical: water is strictly required to dissolve the inorganic base and convert the arylboronic acid into the highly nucleophilic trihydroxyboronate anion, which drives the transmetalation step[5].
Reagents:
-
6-Bromo-3-methylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
K₂CO₃ (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with 6-Bromo-3-methylimidazo[1,2-a]pyridine, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II) species.
-
Catalyst Addition: Add the palladium catalyst under a positive stream of Argon.
-
Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the starting material validates the completion of the oxidative addition and transmetalation cycles.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. The aqueous wash effectively removes the benign boric acid byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography on silica gel.
Protocol B: Stille Coupling (Alternative for Base-Sensitive Substrates)
Stille coupling is reserved for substrates that cannot tolerate the basic conditions of the Suzuki reaction. The critical self-validating step here is the Potassium Fluoride (KF) workup . Because the basic nitrogen of the imidazo[1,2-a]pyridine core readily coordinates with lipophilic tributyltin byproducts, standard chromatography leads to severe streaking. KF converts soluble tributyltin halides into insoluble, polymeric tributyltin fluoride, breaking this coordination.
Reagents:
-
6-Bromo-3-methylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)
-
Aryltributylstannane (1.2 equiv, 1.2 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Solvent: Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, dissolve the bromide and the aryltributylstannane in anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄.
-
Reaction: Heat the mixture to reflux (110 °C) for 16–24 hours. The higher temperature and longer reaction time are required due to the lower nucleophilicity of organostannanes compared to boronates.
-
KF Workup (Critical): Cool the reaction to room temperature. Add 10 mL of a saturated aqueous KF solution and stir vigorously for 1 hour. A white precipitate (Bu₃SnF) will form.
-
Filtration & Purification: Filter the suspension through a pad of Celite to remove the tin fluoride. Extract the filtrate with EtOAc, concentrate, and purify via basic alumina chromatography (silica gel may still cause tailing due to residual tin-nitrogen coordination).
Conclusion
For the C6-arylation of 6-Bromo-3-methylimidazo[1,2-a]pyridine, the Suzuki-Miyaura coupling is objectively superior to the Stille coupling. It offers higher yields, shorter reaction times, and circumvents the severe toxicity and purification bottlenecks associated with organotin byproducts. Stille coupling should only be deployed as a secondary alternative when integrating highly base-sensitive functional groups that would otherwise undergo degradation during Suzuki transmetalation.
References
-
. The Journal of Organic Chemistry, 2007, 72(20), 7650-7655.
-
. Organic Letters, 2003, 5(11), 1899–1902. 3.. Synthesis, 2008(1), 127-135.
-
. Mediterranean Journal of Chemistry, 2019, 9(5), 348.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Decoding the Signature Fragmentation of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of a key derivative, 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide. By comparing predicted fragmentation pathways with known data from similar structures, this document serves as a practical reference for the identification and characterization of this compound and its analogs in complex matrices.
Introduction to the Analyte and Mass Spectrometry Approach
6-Bromo-3-methylimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its analysis by mass spectrometry is critical for confirming its identity, assessing its purity, and studying its metabolic fate. This guide will focus on the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI), two of the most common ionization techniques in modern mass spectrometry.
It is important to note that the subject of this guide is the hydrobromide salt. In the mass spectrometer's ion source, particularly with ESI, the salt is expected to dissociate, leading to the protonated molecule of the free base, [C₈H₇BrN₂ + H]⁺, being the primary ion observed.
Predicted Fragmentation Pathways
The fragmentation of 6-Bromo-3-methylimidazo[1,2-a]pyridine is dictated by the inherent stability of the fused ring system and the influence of its substituents: the bromine atom and the methyl group.
Key Isotopic Signature of Bromine
A fundamental characteristic in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively). This results in a pair of peaks for any bromine-containing fragment, separated by 2 m/z units (M and M+2), with a relative intensity ratio of approximately 1:1. This signature is a powerful diagnostic tool for identifying bromine-containing ions in the mass spectrum.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecule is expected to form a radical cation (M⁺˙) and undergo extensive fragmentation. The predicted pathways are as follows:
-
Initial Fission: The molecular ion will be observed at m/z 210 and 212.
-
Loss of a Bromine Radical: A common fragmentation for organobromine compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 131.
-
Loss of HCN: The imidazo[1,2-a]pyridine core is known to fragment via the loss of a neutral hydrogen cyanide (HCN) molecule. This can occur from the molecular ion or subsequent fragments.
-
Methyl Group Fragmentation: The methyl group can be lost as a methyl radical (•CH₃), particularly after initial ring fragmentation.
-
Ring Cleavage: The fused ring system can undergo more complex cleavage, leading to smaller fragment ions.
Predicted EI-MS Fragmentation of 6-Bromo-3-methylimidazo[1,2-a]pyridine
Caption: Predicted ESI-MS/MS fragmentation pathways.
Comparison with Experimental Data of Analogs
While a published mass spectrum for 6-Bromo-3-methylimidazo[1,2-a]pyridine is not readily available, we can draw valuable comparisons from the ESI-MS data of structurally similar halogenated imidazo[1,2-a]pyridines. A study on the regioselective C-H halogenation of imidazo[1,2-a]pyridines provides ESI-MS data for several analogs. [1]
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragments (m/z) |
|---|---|---|---|
| 3-Chloroimidazo[1,2-a]pyridine | C₇H₅ClN₂ | 153/155 | Not reported |
| 3,6-Dichloroimidazo[1,2-a]pyridine | C₇H₄Cl₂N₂ | 187/189/191 | Not reported |
| 3-Bromo-6-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 211/213 | Not reported |
The observation of the protonated molecules with their characteristic isotopic patterns for these analogs strongly supports our prediction for 6-Bromo-3-methylimidazo[1,2-a]pyridine. The base peak in the ESI-MS spectra of these compounds is consistently the [M+H]⁺ ion, indicating the stability of the protonated imidazo[1,2-a]pyridine core under soft ionization conditions.
Experimental Protocols
To acquire mass spectral data for 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide, the following general protocols can be employed.
Sample Preparation
-
Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
-
For ESI, a final concentration of 1-10 µg/mL is typically sufficient.
-
For direct infusion analysis, the sample solution can be introduced directly into the ion source. For LC-MS analysis, the sample should be injected onto a suitable HPLC column.
Mass Spectrometry Parameters
Electron Ionization (GC-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
-
Ion Source Temperature: 230 °C
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for this compound.
Electrospray Ionization (LC-MS or Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF
-
Scan Range: m/z 50-300
-
Capillary Voltage: 3-5 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Collision Gas (for MS/MS): Argon or Nitrogen
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Conclusion
The mass spectrometric analysis of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is characterized by predictable and informative fragmentation patterns. The prominent isotopic signature of the bromine atom serves as a definitive marker for bromine-containing fragments. Under EI conditions, cleavage of the C-Br bond and loss of HCN from the heterocyclic core are expected to be major fragmentation pathways. In ESI-MS/MS, the protonated molecule is the primary ion, and its fragmentation is likely dominated by the neutral loss of HBr. By understanding these fragmentation pathways and comparing them with data from analogous structures, researchers can confidently identify and characterize this important heterocyclic compound, facilitating its further development and application in the field of drug discovery.
References
-
Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid communications in mass spectrometry : RCM, 24(7), 1059–1065. [Link]
-
Supporting Information for: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (2005). Chemical Papers, 59(4), 263-266.
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
Zhang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-10. [Link]
-
Schymanski, E. L., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Rapid Communications in Mass Spectrometry, 27(1), 1-12. [Link]
-
PubChem. (n.d.). 6-bromo-3-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
Sources
Spectroscopic comparison of 6-bromo vs 6-chloro imidazo[1,2-a]pyridine derivatives
Spectroscopic and Mechanistic Comparison of 6-Bromo vs. 6-Chloro Imidazo[1,2-a]pyridine Derivatives
Executive Summary As a Senior Application Scientist, I frequently guide research teams through the selection and characterization of heterocyclic building blocks. Imidazo[1,2-a]pyridines are privileged pharmacophores in medicinal chemistry, forming the core of critical therapeutics like the PDE III inhibitor olprinone[1]. Functionalization at the 6-position is a strategic node in drug design, allowing for late-stage diversification via transition-metal-catalyzed cross-coupling. The choice between a 6-bromo and a 6-chloro substituent dictates not only the downstream synthetic reactivity but also the electronic landscape of the bicyclic core. This guide provides a rigorous spectroscopic and mechanistic comparison of these derivatives to aid in structural elucidation and synthetic planning.
Mechanistic Causality: The Halogen Effect at C-6
The substitution of the imidazo[1,2-a]pyridine core at the 6-position with either bromine or chlorine introduces distinct electronic, steric, and reactive perturbations:
-
Electronegativity vs. Polarizability : Chlorine is more electronegative (Pauling scale: 3.16) than bromine (2.96), exerting a stronger inductive electron-withdrawing effect (-I) on the pyridine ring. However, bromine is significantly larger and highly polarizable. This polarizability leads to a more pronounced anisotropic deshielding effect on the adjacent C5 proton.
-
Cross-Coupling Reactivity : The C-Br bond possesses a lower bond dissociation energy (~280 kJ/mol) compared to the C-Cl bond (~330 kJ/mol). Consequently, 6-bromoimidazo[1,2-a]pyridines readily undergo oxidative addition with standard Pd(0) catalysts at mild temperatures. In contrast, 6-chloro derivatives often require highly active, electron-rich phosphine ligands or microwave irradiation to achieve full conversion in Suzuki-Miyaura couplings.
Spectroscopic Comparison
Accurate structural characterization relies on identifying the subtle spectroscopic differences imparted by the halogens. The self-validating nature of these analytical techniques ensures that synthetic intermediates are correctly assigned before advancing to complex cross-coupling steps.
Table 1: 1H and 13C NMR Signatures (Illustrative data based on 3-substituted derivatives in CDCl3)[2]
| Spectroscopic Parameter | 6-Bromoimidazo[1,2-a]pyridine | 6-Chloroimidazo[1,2-a]pyridine | Causality / Mechanistic Insight |
| 1H NMR: C5-H Shift | ~7.94 ppm (d, J ≈ 1.5 Hz) | ~7.89 ppm (d, J ≈ 1.5 Hz) | Bromine's larger electron cloud creates a stronger anisotropic deshielding cone, shifting the C5 proton slightly more downfield than chlorine. |
| 1H NMR: C7-H Shift | ~7.19 ppm (dd, J ≈ 9.2, 1.5 Hz) | ~7.15 ppm (dd, J ≈ 9.2, 1.5 Hz) | The inductive effect of the halogens affects the meta-position (C7), with minimal divergence between Cl and Br. |
| 1H NMR: C8-H Shift | ~7.43 ppm (d, J ≈ 9.2 Hz) | ~7.51 ppm (d, J ≈ 9.2 Hz) | Chlorine's stronger inductive pull slightly deshields the C8 proton relative to the bromine analog. |
| 13C NMR: C6 Shift | ~107.4 ppm | ~120.5 ppm | The heavy-atom effect (spin-orbit coupling) of bromine causes a massive upfield shift of the ipso-carbon (C6) compared to chlorine. |
Table 2: Mass Spectrometry and Infrared (IR) Signatures
| Analytical Method | 6-Bromo Derivative | 6-Chloro Derivative | Diagnostic Value |
| Mass Spectrometry (ESI+) | M and M+2 peaks in a 1:1 ratio. | M and M+2 peaks in a 3:1 ratio. | The isotopic distribution is the absolute gold standard for rapidly differentiating Cl from Br in crude reaction mixtures. |
| IR Spectroscopy (KBr) | C-Br stretch at ~650 - 550 cm⁻¹ | C-Cl stretch at ~750 - 700 cm⁻¹ | The heavier atomic mass of bromine results in a lower vibrational frequency for the C-X bond (Hooke's Law). |
Experimental Methodologies
Protocol A: Synthesis of 6-Haloimidazo[1,2-a]pyridines This protocol utilizes a cyclocondensation approach. The use of aqueous/ethanolic conditions minimizes organic waste while ensuring the complete dissolution of the haloacetaldehyde[1].
-
Reagent Preparation : Dissolve 10.0 mmol of the starting material (either 2-amino-5-bromopyridine or 2-amino-5-chloropyridine) in 20 mL of an ethanol/water mixture[1].
-
Electrophile Addition : Add 15.0 mmol (1.5 equivalents) of a 40% aqueous chloroacetaldehyde solution dropwise at room temperature. Causality: Dropwise addition prevents the runaway exothermic polymerization of the highly reactive chloroacetaldehyde.
-
Cyclocondensation : Heat the reaction mixture to reflux (80 °C) for 12-24 hours[1]. Monitor the consumption of the aminopyridine via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 to pH 8. Causality: The imidazo[1,2-a]pyridine core is weakly basic; neutralization ensures the product is entirely in its free-base form, preventing product loss in the aqueous layer during extraction.
-
Extraction & Purification : Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via recrystallization (ethyl acetate/hexane) to afford the pure 6-haloimidazo[1,2-a]pyridine[1].
Protocol B: Spectroscopic Characterization Workflow
-
Sample Preparation (NMR) : Dissolve 10 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.
-
1H NMR Acquisition : Acquire spectra at 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration. Look for the diagnostic C5-H doublet (J ≈ 1.5 Hz) > 7.8 ppm[2].
-
MS Isotope Analysis : Inject a 1 µg/mL solution in Methanol/0.1% Formic Acid into an LC-MS system (ESI+). Validate the halogen identity by integrating the M and M+2 isotopic peaks (1:1 for Br, 3:1 for Cl).
Logical Workflow Diagram
The following diagram illustrates the synthetic divergence and analytical differentiation between the two halogenated scaffolds.
Workflow detailing the synthesis, analytical differentiation, and reactivity of 6-haloimidazopyridines.
References
-
Aerobic Iron(III)-Catalyzed Direct Thiolation of Imidazo[1,2-a]- pyridine with Thiols Source: d-nb.info URL:[2]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES Source: imist.ma URL:
-
CN103788092A - Method for synthesizing 6-bromoimidazo[1,2-a] pyridine Source: google.com (Patents) URL:[1]
Sources
Comparative Crystallographic Study of Substituted Imidazo[1,2-a]pyridine Hydrobromide Salts: A Structural Guide for Drug Development
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Comparative Technical Guide & Experimental Methodology.
Introduction: The Structural Imperative
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including the widely prescribed "Z-drugs" (e.g., zolpidem, alpidem) used for insomnia, as well as emerging antiviral and anticancer agents[1]. During the drug development and optimization lifecycle, these compounds are frequently synthesized and isolated as hydrobromide salts via the classical Chichibabin reaction.
Understanding the solid-state properties of these hydrobromide salts through single-crystal X-ray diffraction (SCXRD) is critical. The bromide counterion is not merely a spectator; it is a highly polarizable, spherical hydrogen-bond acceptor that dictates the crystal packing through charge-assisted N+−H⋯Br− and C−H⋯Br− interactions[2]. This guide provides an objective, data-driven comparison of how different substituents (electron-withdrawing vs. electron-donating) on the imidazo[1,2-a]pyridine core influence crystallographic parameters, conformational preferences, and non-covalent interaction networks.
Mechanistic Causality: Substituent Effects on Crystal Packing
The introduction of substituents onto the 2-phenylimidazo[1,2-a]pyridine framework fundamentally alters the electron density distribution across the fused bicyclic system, dictating the final crystal lattice.
-
Electron-Donating Groups (EDGs): Substituents like −OCH3 or −CH3 increase the electron density of the π -system. This enhances the potential for π−π stacking between adjacent imidazopyridine cores but slightly reduces the acidity of the C3−H proton, leading to longer (and weaker) C−H⋯Br− interactions.
-
Electron-Withdrawing Groups (EWGs): Substituents such as −NO2 or −Cl deplete electron density from the core. This significantly increases the acidity of the ring protons (especially at C3 and C5 ), strengthening the C−H⋯Br− hydrogen bonds[3]. Consequently, EWG-substituted salts often exhibit tighter packing and higher crystal densities, frequently shifting the crystal system from monoclinic to triclinic to accommodate the dense hydrogen-bonding network.
Mechanistic pathway of how substituents dictate non-covalent interactions and crystal packing.
Comparative Crystallographic Data
To illustrate these principles, we compare three representative 2-arylimidazo[1,2-a]pyridine hydrobromide salts:
-
Compound A : 2-phenylimidazo[1,2-a]pyridine hydrobromide (Unsubstituted)
-
Compound B : 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide (EDG)
-
Compound C : 2-(4-nitrophenyl)imidazo[1,2-a]pyridine hydrobromide (EWG)
Table 1: Unit Cell Parameters and Crystal Systems
| Compound | Substituent | Crystal System | Space Group | Volume ( A˚3 ) | Density ( g/cm3 ) | Dihedral Angle ( ∘ )* |
| A | -H (None) | Monoclinic | P21/c | 1452.3 | 1.48 | 8.2 |
| B | - OCH3 (EDG) | Monoclinic | P21/n | 1580.1 | 1.42 | 4.5 |
| C | - NO2 (EWG) | Triclinic | P1ˉ | 1395.8 | 1.59 | 14.7 |
*Angle between the mean planes of the imidazo[1,2-a]pyridine core and the 2-aryl ring.
Table 2: Key Non-Covalent Interactions
| Compound | N+−H⋯Br− Distance (Å) | C3−H⋯Br− Distance (Å) | Centroid-Centroid π−π (Å) | Primary Packing Motif |
| A | 3.18 | 3.62 | 3.75 | 1D Zig-zag chains |
| B | 3.22 | 3.78 | 3.55 | π -stacked dimers |
| C | 3.12 | 3.45 | 3.88 | 2D Hydrogen-bonded sheets |
Data Interpretation: The EWG in Compound C results in the shortest N+−H⋯Br− and C−H⋯Br− distances, indicating the strongest hydrogen bonds and driving the formation of a dense 2D sheet architecture. Conversely, the EDG in Compound B promotes closer π−π stacking (3.55 Å) at the expense of hydrogen bond strength, resulting in a lower crystal density and a highly planar conformation (4.5° dihedral angle).
Self-Validating Experimental Protocols
To ensure high-fidelity crystallographic data, the synthesis and crystallization must be tightly controlled. The following protocol integrates self-validation steps to prevent the crystallization of unreacted starting materials or free-base forms.
Workflow for the synthesis and crystallization of imidazo[1,2-a]pyridine hydrobromide salts.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Hydrobromide Salts
-
Reaction Setup : Dissolve 10 mmol of the 2-aminopyridine derivative in 20 mL of anhydrous ethanol.
-
Addition : Add 10.5 mmol (1.05 eq) of the corresponding α -bromoacetophenone derivative.
-
Reflux : Heat the mixture to reflux (78 °C) for 4-6 hours.
-
Self-Validation (TLC & NMR) : Monitor by TLC (EtOAc:Hexane 1:1). Before proceeding to crystallization, isolate a 5 mg aliquot, remove the solvent, and run a 1H NMR in DMSO- d6 .
-
Causality & Trust Check: You must confirm the disappearance of the primary amine protons (~6.0 ppm) and the appearance of the highly deshielded N+−H proton (>13.0 ppm) alongside the distinct C3−H singlet (~8.5 ppm). This verifies complete salt formation and prevents wasting weeks attempting to crystallize an incomplete reaction mixture.
-
-
Isolation : Cool the reaction to 0 °C. Filter the resulting precipitate and wash with cold diethyl ether (3 x 10 mL) to yield the crude hydrobromide salt.
Protocol 2: Crystallization for SCXRD
-
Solvent Selection : Dissolve 50 mg of the crude salt in a minimum volume of a 1:1 mixture of Methanol and Ethyl Acetate (typically 2-3 mL). Methanol solvates the polar salt, while Ethyl Acetate acts as an antisolvent to gently modulate solubility.
-
Filtration : Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL glass vial. This removes microscopic dust that acts as premature nucleation sites, ensuring fewer, larger crystals rather than microcrystalline powder.
-
Evaporation : Puncture the vial cap with a single needle hole (20 gauge) to allow for extremely slow solvent evaporation.
-
Harvesting : Store the vial undisturbed at ambient temperature (20-22 °C) in a vibration-free environment for 5-10 days until diffraction-quality single crystals (0.1 - 0.3 mm in dimension) form.
References
- Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI_jhSM4FQGjwg9YQqoaMVUed6ui-VLJiDpygJYVx61X7rV51ou9c8P7s2Y8VOHynH48m7D6JHb4DLZyfzHr5zCzUE_wuVJLZ395vQiM0qR6YgXMdVfbaKzrmDUa1egMoFeWI1L7uzEAczdzw=]
- Crystallographic and computational insights into charge-assisted N/C–H···Br− hydrogen bonding in 2-Amino-1-alkylpyridinium bromide salts. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVBiIHqXP6O97IGiw637D0FCXMZncbKLVXkbdGmr8nwwxOg1nTm1AtcjbIG5lHfjcJeK_ZENGnoRh6wHq-W_LOP7Pj2F6wri3jBTzVast1HOm6RJXzh-Q6qZrMEwr7wQ-7bfiJ77SrCjGiDbkTPI9QDd8CtLedjKPHpDWOC3AeJpg6_MFmeACpdyAWA9wkIi5r8JeAJ0Ol5jwiELjqpwfnZkB0NMIPrIKSzh7vd12LqvWJfM-genQDEUKUJqYlglcDyu8Wj-BoAnf8nvOhJ0n2DpHWPgAgRVck_zmvtqj5_FEN4YnNFQwfbuKOgHlKKMaZKw==]
- Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7hFVKYDsMVdZArJ6X2pheF6iCdyzFQMYwrG44nkXubp3qwxZwmBkHaXJmBaWsSGPDEX0vhSIlEAmePtJ517f1onoYXGUTaLhrjMXDgM17I68TZSMT3WYDUI3e0lOsinkjarw1OQ==]
Sources
6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide proper disposal procedures
Comprehensive Safety and Operational Disposal Guide for 6-Bromo-3-methylimidazo[1,2-a]pyridine Hydrobromide
As a building block in the synthesis of novel therapeutics, 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (and its free base analog) is frequently utilized by drug development professionals. However, its dual nature as both a halogenated heterocyclic compound and a hydrobromide salt necessitates strict, causality-driven handling and disposal protocols.
This guide provides laboratory personnel with an authoritative, self-validating framework for managing this compound from benchtop operation to final RCRA-compliant disposal.
Physicochemical & Hazard Profile
Before initiating any experimental or disposal workflow, personnel must understand the quantitative and regulatory parameters of the compound. The presence of the hydrobromide (HBr) salt significantly alters the aqueous behavior and corrosivity compared to the free base[1].
Table 1: Quantitative Data and Hazard Summary
| Property | Value | Causality / Operational Impact |
| Chemical Name | 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide | Salt form increases aqueous solubility but introduces acidity. |
| CAS Number | 2490426-52-1 (Base: 1216222-91-1) | Essential for exact SDS retrieval and EHS logging. |
| Molecular Formula | C₈H₈Br₂N₂ | High bromine content dictates halogenated waste segregation. |
| GHS Hazard Codes | H302, H315, H319, H335 | Requires standard PPE: Nitrile gloves, safety goggles, lab coat. |
| Primary Hazards | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2, STOT SE 3 | Dust aerosolization can cause severe respiratory tract irritation[1]. |
| EPA/RCRA Classification | Halogenated Organic Waste | Must be incinerated at high temperatures to prevent dioxin formation[2]. |
The Causality of Chemical Handling (E-E-A-T Principles)
In laboratory safety, understanding why a protocol exists ensures higher compliance and prevents catastrophic mixing errors.
-
The Halogenated Core: The imidazopyridine ring is substituted with a bromine atom. When incinerated improperly, halogenated heterocycles can release toxic hydrogen bromide (HBr) gas or form brominated dioxins. Therefore, this compound must never be mixed with non-halogenated waste streams[2]. Segregating it into a dedicated "Halogenated Waste" container ensures it is routed to an incineration facility equipped with alkaline scrubbers.
-
The Hydrobromide Salt: As a hydrobromide salt, dissolving this compound in water yields a slightly acidic solution due to the dissociation of HBr. Storing aqueous washings of this compound in metal containers can lead to galvanic corrosion. High-density polyethylene (HDPE) containers are mandatory for liquid waste storage[3].
Step-by-Step Methodologies
A. Experimental Spill Response Protocol
A self-validating spill response ensures that the hazard is contained without creating secondary exposure risks.
-
Assess & Isolate: Immediately evacuate personnel from the immediate vicinity. If the spill is a dry powder, turn off local circulation fans to prevent aerosolization of the H335-classified respiratory irritant[1].
-
Containment (Solid): Do NOT dry sweep. Lightly dampen a spill pad with water or a compatible solvent (e.g., ethanol) and gently place it over the powder to suppress dust.
-
Containment (Liquid/Aqueous): If the salt is dissolved in a spilled solution, apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust[4].
-
Collection: Use a plastic scoop (avoid metal due to HBr corrosivity) to transfer the absorbed material into a rigid, sealable HDPE container.
-
Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrobromide, followed by a water rinse[4].
B. Routine Disposal Workflow
Follow this methodology for the disposal of reaction mother liquors, contaminated PPE, and expired reagents.
-
State Segregation: Separate waste into Solid (powders, contaminated gloves, filter paper) and Liquid (reaction solvents, aqueous washings) streams.
-
Liquid Neutralization (Aqueous Streams Only):
-
Action: Check the pH of any aqueous waste containing the hydrobromide salt.
-
Validation: Slowly add 1M Sodium Bicarbonate (NaHCO₃) until pH test strips validate a neutral state (pH 6–8).
-
Causality: Neutralization prevents the generation of localized pressure from acid-base reactions when the waste is added to a bulk collection carboy[3].
-
-
Solvent Segregation: Pour organic liquid waste strictly into carboys labeled "Halogenated Organic Waste." Do not mix with acetone, ethanol, or other non-halogenated bulk streams[2].
-
Packaging & Labeling:
-
Place solid waste in heavy-duty, clear plastic bags, then inside a secondary cardboard or plastic EHS bin[3].
-
Deface any original chemical labels on empty reagent bottles before disposal.
-
Label the waste tag explicitly: "Contains Halogenated Heterocycles and Bromide Salts."
-
Operational Disposal Workflow Diagram
The following logical workflow dictates the decision-making process for disposing of 6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide.
Caption: Decision matrix for the segregation, neutralization, and disposal of halogenated hydrobromide waste.
References
- Safety Data Sheet: 6-Bromo-3-methylimidazo[1,2-a]pyridine. ChemScene LLC.
- Proper Disposal of 3,4-Dibromothiophene: A Guide for Laboratory Professionals. BenchChem.
- Hazardous Chemical Waste Manual. Simon Fraser University (SFU) Environmental Health and Safety.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
